Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBHMAIAOLPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C=NN21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510356-99-6 | |
| Record name | pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pyrazolo[5,1-b][1,3]thiazole-7-carboxylic Acid Scaffold: A Technical Guide to Synthesis, Properties, and Pharmacological Application
Executive Summary
In contemporary medicinal chemistry, fused bicyclic heteroaromatic systems are highly sought after for their ability to act as rigid, bioisosteric pharmacophores. Pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid (also synonymously referred to as pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid) is a privileged structural motif[1]. By fusing a π-excessive pyrazole ring with a thiazole system, this scaffold achieves a highly planar architecture capable of engaging in precise π-π stacking and directional hydrogen bonding within narrow protein binding pockets.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic causality behind its synthesis, and its application in modern drug discovery—specifically focusing on its role in developing potent Bcl-xL inhibitors and broad-spectrum antimicrobial agents[2][3].
Physicochemical Profiling
Understanding the fundamental properties of Pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid is critical for downstream formulation and synthetic derivatization. The compound exhibits a low lipophilicity (XLogP3 = 0.6) and a high topological polar surface area (TPSA = 82.8 Ų), making it an excellent fragment-like starting point for lead optimization[1].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Source |
| IUPAC Name | pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid | PubChem[1] |
| CAS Registry Number | 1510356-99-6 | PubChem[1] |
| Molecular Formula | C6H4N2O2S | PubChem[1] |
| Molecular Weight | 168.18 g/mol | PubChem[1] |
| Topological Polar Surface Area | 82.8 Ų | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Synthetic Methodologies & Mechanistic Causality
The construction of the pyrazolo[5,1-b]thiazole core typically relies on tandem cyclization strategies, often utilizing ethyl 1-pyrazolacetate, carbon disulfide, and iodomethane under basic conditions[4]. However, to obtain the free carboxylic acid at the 7-position, researchers generally synthesize the ester precursor (ethyl pyrazolo[5,1-b]thiazole-7-carboxylate) followed by a carefully controlled alkaline hydrolysis.
Fig 1: Step-by-step synthetic workflow for Pyrazolo[5,1-b]thiazole-7-carboxylic acid.
Protocol 1: Saponification to the Free Carboxylic Acid
This protocol is designed as a self-validating system to ensure high yield and purity without the need for complex chromatography.
1. Dissolution: Suspend 1.0 equivalent of ethyl pyrazolo[5,1-b]thiazole-7-carboxylate in a 1:1 (v/v) mixture of Ethanol and deionized water.
-
Causality: Ethanol acts as the organic solubilizer for the hydrophobic ester, while water provides the necessary aqueous environment to dissolve the inorganic base and stabilize the transition state of the nucleophilic acyl substitution.
2. Saponification: Add 3.0 equivalents of Sodium Hydroxide (NaOH) pellets slowly. Heat the reaction mixture to 60°C under continuous stirring for 2 hours.
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. The reaction is complete when the UV-active spot corresponding to the starting ester (Rf ~0.6) completely disappears, indicating full conversion to the highly polar, baseline-retained sodium carboxylate salt.
3. Workup & Solvent Removal: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Causality: Removing the organic solvent prevents the final product from remaining partially dissolved during the subsequent precipitation step, thereby maximizing the isolated yield.
4. Acidification & Precipitation: Submerge the aqueous layer in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise until the pH reaches ~2.0.
-
Causality: The pKa of the pyrazolo-thiazole carboxylic acid is approximately 3.5. Dropping the pH to 2.0 ensures that the carboxylate anion is fully protonated. The loss of ionic charge drastically reduces its aqueous solubility, forcing the free acid to precipitate out of the solution.
5. Isolation: Filter the resulting pale-yellow precipitate under a vacuum. Wash the filter cake thoroughly with ice-cold distilled water to remove residual NaCl and unreacted HCl. Dry under a high vacuum at 45°C overnight.
-
Validation Checkpoint: Confirm product identity and purity via FT-IR spectroscopy. A successful conversion is validated by the appearance of a broad O-H stretch (3200–2500 cm⁻¹) and a strong, shifted C=O stretch (~1680 cm⁻¹) characteristic of a carboxylic acid dimer.
Pharmacological Applications: Targeting the Apoptotic Axis
Derivatives of Pyrazolo[5,1-b]thiazole-7-carboxylic acid have shown immense promise in oncology, particularly as inhibitors of the anti-apoptotic protein Bcl-xL [2]. Bcl-xL is frequently overexpressed in gastric, colorectal, and liver cancers, where it sequesters pro-apoptotic proteins (like Bax and Bak), thereby granting tumor cells resistance to chemotherapeutics.
By utilizing the carboxylic acid handle at the 7-position, researchers can synthesize complex amides that competitively bind to the hydrophobic groove of Bcl-xL, displacing Bax/Bak and restoring the cell's natural apoptotic cascade.
Fig 2: Mechanism of action for pyrazolo[5,1-b]thiazole-derived Bcl-xL inhibitors.
Protocol 2: In Vitro Bcl-xL Inhibition Assay (Fluorescence Polarization)
This protocol outlines the methodology for evaluating the binding affinity of newly synthesized pyrazolo[5,1-b]thiazole derivatives.
1. Reagent Preparation: Prepare a 10 mM stock solution of the synthesized pyrazolo[5,1-b]thiazole derivative in anhydrous DMSO. Create a 10-point serial dilution series (ranging from 10 µM to 0.1 nM) in the assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
2. Complex Formation: In a black 384-well microplate, combine 10 µL of the compound dilution, 10 µL of 15 nM recombinant human Bcl-xL protein, and 10 µL of 5 nM FITC-labeled Bad peptide (a known BH3 domain ligand).
-
Causality: The assay relies on competitive displacement. The FITC-Bad peptide binds to Bcl-xL, creating a large molecular complex that tumbles slowly in solution, resulting in high fluorescence polarization (FP). If the drug candidate successfully binds to Bcl-xL, it displaces the FITC-Bad peptide. The free, low-molecular-weight peptide tumbles rapidly, resulting in a measurable decrease in FP.
3. Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours.
-
Causality: A 2-hour incubation ensures that the competitive binding reaches thermodynamic equilibrium, preventing false-positive IC50 shifts caused by kinetic binding disparities.
4. Measurement & Validation: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).
-
Validation Checkpoint: Calculate the Z'-factor using the DMSO-only positive control (fully bound) and a no-protein negative control (fully free). A Z'-factor > 0.5 validates the assay's dynamic range and statistical robustness, ensuring the derived IC50 values are highly trustworthy.
Conclusion
Pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid is far more than a simple heterocyclic building block. Its unique electronic distribution, rigid planarity, and functionalizable carboxylic acid moiety make it an ideal scaffold for modern rational drug design. By strictly adhering to causality-driven synthetic protocols and robust, self-validating biological assays, researchers can leverage this compound to develop next-generation therapeutics targeting resistant malignancies and aggressive pathogens.
References
- Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid - PubChem N
- EP4499630A1 - Bcl-xl inhibitors Google P
- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents MDPI - Molecules
- A Novel Method for the Synthesis of Pyrazolo[5,1-b]Thiazole Taylor & Francis - Synthetic Communic
Sources
Biological activity of Pyrazolo[3,2-b][1,3]thiazole derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrazolo[3,2-b][1][2]thiazole Derivatives
Executive Summary
The fusion of pyrazole and thiazole rings to form the pyrazolo[3,2-b][1][2]thiazole scaffold has yielded a class of heterocyclic compounds with significant and diverse biological activities. This guide synthesizes current research to provide an in-depth analysis of these derivatives, focusing on their therapeutic potential. We will explore the key pharmacological domains where these compounds show promise, including oncology, infectious diseases, and inflammatory conditions. By elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies, this document serves as a comprehensive resource for researchers aiming to leverage the unique chemical properties of the pyrazolo[3,2-b][1][2]thiazole core for next-generation drug discovery.
Introduction: The Power of Fused Heterocycles
Heterocyclic compounds form the backbone of medicinal chemistry, with pyrazole and thiazole moieties being particularly prominent in a multitude of clinically approved drugs.[2][3][4][5][6] The pyrazole ring is a key pharmacophore in drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used for erectile dysfunction), valued for its ability to modulate enzyme activity.[6][7] Similarly, the thiazole ring is integral to agents such as the anticancer drug Dasatinib and the antiviral Ritonavir, contributing to their therapeutic efficacy.[2][3]
The strategy of fusing these two potent pharmacophores into a rigid bicyclic pyrazolo[3,2-b][1][2]thiazole system is a deliberate design choice in medicinal chemistry. This fusion aims to:
-
Enhance Potency: By creating a more complex and sterically defined structure that can achieve higher-affinity interactions with biological targets.
-
Modulate Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic profiles.
-
Explore Novel Biological Space: Generating unique chemical entities that may interact with targets in novel ways, potentially overcoming existing drug resistance mechanisms.
This guide provides a technical exploration of the significant progress made in understanding the biological activities of these fused derivatives.
Core Biological Activities and Mechanisms of Action
Research has demonstrated that pyrazolo[3,2-b][1][2]thiazole derivatives possess a wide spectrum of pharmacological effects. The primary areas of interest are detailed below.
Anticancer Activity
The most extensively studied application for this scaffold is in oncology. These derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2][8] The mechanisms are often multi-faceted, targeting key pathways involved in cancer cell proliferation and survival.
Key Mechanisms:
-
Kinase Inhibition: A prominent mechanism involves the inhibition of crucial protein kinases. For example, certain derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels required for tumor growth and metastasis.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that treatment can lead to cell cycle arrest at the G1/S or S-phase checkpoints, depending on the specific derivative and cell line.[1]
-
Induction of Apoptosis: A desired outcome of cancer therapy is the induction of programmed cell death (apoptosis). Pyrazolo[3,2-b][1][2]thiazole derivatives have been shown to significantly increase apoptosis rates in treated cancer cells.[1]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Pyrazolo[3,2-b][1][2]thiazole derivatives have emerged as potent anti-inflammatory agents.[1][9] Their activity is primarily mediated through the suppression of key inflammatory signaling pathways in immune cells like macrophages.
Key Mechanisms:
-
Inhibition of Nitric Oxide (NO) Production: In inflammatory states, excessive production of NO by inducible nitric oxide synthase (iNOS) contributes to tissue damage. These derivatives have been shown to significantly decrease NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[1]
-
Downregulation of Pro-inflammatory Cytokines: They effectively suppress the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] This multi-cytokine inhibition suggests an upstream effect on inflammatory signaling cascades, such as the NF-κB pathway.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. The pyrazolothiazole scaffold has demonstrated promising activity against a range of bacterial and fungal pathogens.[2][4][10][11] The presence of the toxophoric (S-C=N) unit within the thiazole ring is believed to contribute significantly to this activity.[4]
-
Antibacterial Activity: Derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with many compounds showing moderate to good inhibitory activity.[9][10]
-
Antifungal Activity: Significant antifungal effects have also been reported against pathogenic fungi like Aspergillus niger and Candida albicans.[9]
Structure-Activity Relationship (SAR) Insights
The biological potency of pyrazolo[3,2-b][1][2]thiazole derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies provide crucial insights for rational drug design.
-
Influence of Electron-Withdrawing/Donating Groups: The electronic properties of substituents play a key role. For instance, in anticancer studies, the presence of electron-withdrawing groups on aromatic rings attached to the scaffold has been shown to enhance cytotoxic activity.[8][12]
-
Lipophilicity and Steric Factors: The size and lipophilicity of substituents can influence cell membrane permeability and interaction with the target's binding pocket. Optimizing these properties is essential for improving efficacy.
-
Positional Isomerism: The specific attachment point of various functional groups on the pyrazolothiazole nucleus can dramatically alter the biological profile, highlighting the importance of regioselective synthesis.
Table 1: Representative Anticancer Activity of Pyrazolothiazole Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µg/mL) | Reference |
| 6b | 1,3,5-trisubstituted | MCF-7 (Breast) | 15.57 ± 2.93 | [1] |
| 6b | 1,3,5-trisubstituted | HepG2 (Liver) | 43.72 ± 1.90 | [1] |
| Oxadiazole 6 | Pyrazolo[5,1-b]thiazole | HepG-2 (Liver) | 6.9 | [2] |
| Oxadiazole 6 | Pyrazolo[5,1-b]thiazole | HCT-116 (Colon) | 13.6 | [2] |
| Azide 8 | Pyrazolo[5,1-b]thiazole | HepG-2 (Liver) | 12.6 | [2] |
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the biological activity of these compounds. Below are detailed protocols for key experiments.
General Workflow for Synthesis and Biological Screening
The process from compound design to activity confirmation follows a logical progression.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Causality: The enzyme mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Anti-inflammatory (Nitric Oxide Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Causality: The Griess reagent reacts with nitrite (NO₂⁻), a stable breakdown product of NO, to form a colored azo compound. The intensity of the color is proportional to the amount of nitrite in the sample, thus serving as an indicator of NO production.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the pyrazolothiazole derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.
Conclusion and Future Perspectives
The pyrazolo[3,2-b][1][2]thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Its derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The rigid, fused-ring system provides a robust framework for the strategic placement of functional groups to optimize interactions with specific biological targets.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) for the most active compounds to better understand their mechanisms of action.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy: Progressing the most promising candidates from in vitro assays to in vivo animal models to validate their therapeutic potential in a physiological context.
-
Combinatorial Library Synthesis: Expanding the chemical diversity of these derivatives to conduct broader screening and refine SAR models.
By continuing to explore the rich chemistry of this scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents based on the pyrazolo[3,2-b][1][2]thiazole core.
References
- Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (2025). PubMed.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). MDPI.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar.
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2025). ResearchGate.
- Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. (2013). PubMed.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). MDPI.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (N.d.). PMC.
- Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. (2025). Al-Nahrain Journal of Science (ANJS).
- Current status of pyrazole and its biological activities. (N.d.). PMC.
- Synthesis of Thiazole, Triazole, Pyrazolo[3,4-b]-Pyridinyl-3-Phenylthiourea, Aminopyrazolo[3,4-b]Pyridine Derivatives and Their Biological Evaluation. (2007). Taylor & Francis.
- Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. (N.d.). orientjchem.org.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Sains dan Kesihatan Malaysia (Malaysian Journal of Science and Health).
- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). Semantic Scholar.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC.
Sources
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]
- 11. Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Literature review of Pyrazolo[3,2-b][1,3]thiazole ring systems
Technical Deep Dive: The Pyrazolo[5,1-b][1,3]thiazole Scaffold in Medicinal Chemistry Addressing the Structural Isomerism and Therapeutic Utility of Fused Pyrazolo-Thiazole Systems
Executive Summary
The fusion of pyrazole and thiazole rings creates a privileged bicyclic scaffold that has garnered significant attention in drug discovery due to its resemblance to purine bases and its ability to engage multiple biological targets. While often queried under various nomenclature permutations (including Pyrazolo[3,2-b]), the chemically stable and pharmacologically relevant isomer is Pyrazolo[5,1-b][1,3]thiazole .
This guide serves as a technical roadmap for medicinal chemists. It clarifies the nomenclature ambiguities, details the primary synthetic routes (specifically the Hantzsch-type cyclization), and analyzes the structure-activity relationships (SAR) that drive its potency as a VEGFR-2 kinase inhibitor and antimicrobial agent.
Part 1: Structural Architecture & Pharmacophore Analysis
Nomenclature Correction and Connectivity
In the literature, confusion often arises regarding the numbering of bridgehead nitrogen systems. The user's query regarding "Pyrazolo[3,2-b][1,3]thiazole" refers to a fused system sharing a nitrogen atom. According to IUPAC priority rules, the standard designation for this bridgehead scaffold is 5H-Pyrazolo[5,1-b][1,3]thiazole .
-
The Core: A 5-membered pyrazole ring fused to a 5-membered thiazole ring across the N–C bond.
-
Bridgehead Nitrogen: The nitrogen at position 4 (in the fused system) serves as the bridgehead, contributing to the aromaticity and planarity of the system.
-
Isomeric Distinction: This must be distinguished from Pyrazolo[3,4-d]thiazole , where the rings are fused via a C–C bond, leaving the nitrogens distinct.
Electronic Properties
The Pyrazolo[5,1-b]thiazole system is π-excessive, making it susceptible to electrophilic substitution at the C-7 position (pyrazole ring). The thiazole sulfur atom enhances lipophilicity (LogP), improving membrane permeability compared to its pure nitrogen analogues (e.g., pyrazolo[1,5-a]pyrimidines).
Part 2: Synthetic Architectures
The most robust method for constructing this scaffold is the Hantzsch-type cyclocondensation . This reaction is favored for its operational simplicity and high atom economy.
Primary Synthetic Workflow (Graphviz)
The following diagram outlines the convergent synthesis of the Pyrazolo[5,1-b]thiazole core from 5-aminopyrazoles and
Caption: Convergent synthesis via reaction of 5-aminopyrazole with
Validated Experimental Protocol
Objective: Synthesis of 3,6-dimethyl-2-phenylpyrazolo[5,1-b][1,3]thiazole.
Reagents:
-
5-Amino-3-methylpyrazole (1.0 equiv)
-
Phenacyl bromide (1.0 equiv)
-
Ethanol (Absolute)
-
Sodium Acetate (Catalytic, optional for buffering)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5-amino-3-methylpyrazole (10 mmol) in 30 mL of absolute ethanol.
-
Addition: Add phenacyl bromide (10 mmol) portion-wise to the stirring solution at room temperature. Note: Exothermic reaction possible.[1]
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).
-
Precipitation: Allow the reaction mixture to cool to room temperature. Often, the hydrobromide salt of the product precipitates.
-
Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with 10% NaHCO₃ solution to liberate the free base.
-
Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/DMF mixtures to yield the target compound (Typical Yield: 75–85%).
Self-Validation Check:
-
1H NMR Signal: Look for the disappearance of the NH₂ signal (approx. 5.5 ppm) and the appearance of the thiazole C-H proton (often a singlet around 6.5–7.0 ppm).[2]
Part 3: Medicinal Chemistry & SAR
The Pyrazolo[5,1-b]thiazole scaffold acts as a bioisostere for ATP, allowing it to fit into the ATP-binding pockets of various kinases.
Therapeutic Area: Anticancer (VEGFR-2 Inhibition)
Recent studies identify these derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis.
Mechanism of Action: The scaffold occupies the hinge region of the kinase. Substituents at the C-2 and C-6 positions extend into the hydrophobic pocket, stabilizing the binding.
Caption: Mechanism of VEGFR-2 inhibition leading to anti-angiogenic effects.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substitutions on the Pyrazolo[5,1-b]thiazole core based on recent bioassay data.
| Position | Substituent | Effect on Bioactivity | Rationale |
| C-2 (Thiazole) | Phenyl / 4-F-Phenyl | High Potency | Increases hydrophobic interaction within the kinase pocket. |
| C-2 (Thiazole) | Methyl / Alkyl | Moderate Potency | Reduced steric bulk limits Van der Waals contacts. |
| C-6 (Pyrazole) | Ester (-COOEt) | Variable | Can be hydrolyzed; serves as a handle for further derivatization (e.g., hydrazides). |
| C-7 (Bridge) | Azo-linkages (-N=N-Ar) | High Antimicrobial | Azo moiety adds rigidity and extends conjugation, improving bacterial cell wall penetration. |
| C-3 (Pyrazole) | Methyl | Neutral | Essential for stability during synthesis (derived from starting material). |
Key Insight: The introduction of a hydrazone or Schiff base moiety at position C-6 or C-7 significantly enhances antimicrobial activity against S. aureus and C. albicans by increasing the molecule's ability to chelate metal ions essential for bacterial enzymes.
Part 4: Future Perspectives
The current trend in Pyrazolo[5,1-b]thiazole research is moving toward hybrid molecules .
-
Coumarin-Hybrids: Fusing coumarin moieties to the pyrazolo-thiazole core to target Multi-Drug Resistant (MDR) bacterial strains.
-
Computational Docking: Utilization of in silico tools to optimize the C-2 aryl substituents for specific kinase selectivity (e.g., EGFR vs. VEGFR-2).
References
-
Alsayari, A., et al. (2021).[1][3] Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383.[4] Link
-
Mahmoud, K., et al. (2024). Biological and In Silico Studies of Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity. Link
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives. European Journal of Medicinal Chemistry, 45(9), 3692-3701. Link
-
Dawood, K. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines. Molecules, 26(11), 3128. Link
Sources
- 1. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies | MDPI [mdpi.com]
- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Pyrazolo[3,2-b]thiazole-7-carboxylic Acid
An In-depth Technical Guide to the Solubility and Stability of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic Acid
Introduction: The Rising Prominence of the Pyrazolothiazole Scaffold
The fusion of pyrazole and thiazole rings has given rise to the pyrazolothiazole heterocyclic system, a scaffold of significant interest in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The unique physicochemical properties imparted by the pyrazole moiety, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[7] Specifically, the Pyrazolo[3,2-b][8][9]thiazole-7-carboxylic acid core represents a key building block for the development of novel therapeutic agents.
The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor solubility and instability being primary causes of attrition. Aqueous solubility is a critical determinant of a drug's absorption and bioavailability, while its stability profile dictates its shelf-life, formulation requirements, and potential for degradation into toxic byproducts.[10][11] This guide, therefore, provides a comprehensive framework for the systematic evaluation of the solubility and stability of Pyrazolo[3,2-b][8][9]thiazole-7-carboxylic acid and its derivatives, empowering researchers and drug development professionals with the necessary protocols and scientific rationale to de-risk their candidates and accelerate their path to the clinic.
Part 1: Solubility Characterization
A thorough understanding of a compound's solubility in various media is fundamental to its development.[10] We will explore both thermodynamic and kinetic solubility, providing insights into the compound's intrinsic properties and its behavior under non-equilibrium conditions.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium point of a compound in a saturated solution.[10] This is a critical parameter for understanding the maximum achievable concentration under given conditions.
The shake-flask method is the gold standard for determining thermodynamic solubility.[12]
-
Preparation of Saturated Solutions:
-
Add an excess of Pyrazolo[3,2-b][8][9]thiazole-7-carboxylic acid to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, 7.4) and organic solvents (e.g., 1-octanol).[12] The use of buffers simulating gastric and intestinal pH is crucial for predicting oral absorption.[12]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
-
Phase Separation:
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully remove an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13] A standard HPLC system with a C18 column is a common choice for such heterocyclic compounds.[13]
-
| Solvent/Buffer | pH | Temperature (°C) | Expected Solubility (µg/mL) |
| Phosphate Buffered Saline | 7.4 | 25 | Low to Moderate |
| Glycine-HCl Buffer | 2.0 | 25 | Moderate to High |
| Water | ~7.0 | 25 | Low |
| 1-Octanol | N/A | 25 | Moderate to High |
Note: The carboxylic acid moiety suggests that the solubility of Pyrazolo[3,2-b][8][9]thiazole-7-carboxylic acid will be pH-dependent, with higher solubility expected at pH values above its pKa.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated from a DMSO stock. This is a high-throughput assay that provides an early indication of potential solubility issues.
Caption: Workflow for the determination of kinetic solubility.
Part 2: Stability Assessment
Evaluating the stability of Pyrazolo[3,2-b][8][9]thiazole-7-carboxylic acid is crucial for identifying potential degradation pathways and establishing appropriate storage conditions.
Chemical Stability: Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[14][15][16]
-
Hydrolysis: The amide-like linkage within the pyrazole ring and the carboxylic acid group can be susceptible to hydrolysis under acidic and basic conditions.[17]
-
Oxidation: The electron-rich nature of the heterocyclic rings may make them susceptible to oxidation.
-
Photolysis: Aromatic systems can absorb UV light, leading to photochemical degradation.[8][9]
-
Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
-
Sample Preparation: Prepare solutions of Pyrazolo[3,2-b][8][9]thiazole-7-carboxylic acid in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[17]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[17]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19] A dark control should be run in parallel.[9]
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating RP-HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed without excessive secondary degradation.[17]
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | Hypothetical: 15% | Hypothetical: 2 |
| 0.1 M NaOH, 60°C | Hypothetical: 25% | Hypothetical: 3 |
| 3% H₂O₂, RT | Hypothetical: 8% | Hypothetical: 1 |
| 80°C (Solid) | Hypothetical: <1% | Hypothetical: 0 |
| 80°C (Solution) | Hypothetical: 5% | Hypothetical: 1 |
| Photostability (ICH Q1B) | Hypothetical: 12% | Hypothetical: 2 |
Metabolic Stability: In Vitro Assays
Assessing metabolic stability provides an early indication of a compound's potential in vivo clearance.[20] Compounds that are rapidly metabolized often have poor bioavailability and short half-lives.[21]
Plasma contains esterases and other enzymes that can hydrolyze labile functional groups.[22][23]
Caption: Workflow for the plasma stability assay.
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
This assay follows a similar workflow to the plasma stability assay, with the key differences being the use of liver microsomes as the enzyme source and the requirement for NADPH as a cofactor to initiate the enzymatic reactions. The disappearance of the parent compound over time is monitored by LC-MS/MS, and the in vitro half-life and intrinsic clearance are calculated.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the comprehensive assessment of the solubility and stability of Pyrazolo[3,2-b][8][9]thiazole-7-carboxylic acid. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data that is essential for making informed decisions in the drug discovery and development process. The insights gained from these studies will not only facilitate the selection of candidates with favorable physicochemical properties but also guide formulation development and predict in vivo behavior, ultimately increasing the probability of success for this promising class of compounds.
References
- BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).
- ICH. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Cyprotex. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec.
- PubMed. (2007, January 26). Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene.
- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Plasma stability.
- Bienta. Plasma Stability Assay.
- Domainex. Plasma Stability Assay.
- Charnwood Discovery. Plasma Stability In Vitro Assay.
- PMC. (2025, December 8).
- PMC.
- RSC Publishing.
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- MDPI. (2021, September 4). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
- PMC.
- PubMed. (2015, March 15).
- ResearchGate. (2025, August 6). (PDF) Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents.
- MDPI. (2018, January 12).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- UT Southwestern, Dallas, Texas. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab.
- PMC. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Development of forced degradation and stability indic
- ResearchGate. (2025, August 5). Estimation of Aqueous Solubility of Organic Compounds with QSPR Approach | Request PDF.
- Benchchem. A Comparative Analysis of the Bioactivity of 1H- Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4 -.
- Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl). (2023, July 3).
- ResearchGate. (2025, October 15). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Pharma Excipients. (2025, September 22).
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Benchchem. Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).
- Asian Journal of Research in Chemistry. (2017, September 19).
- PMC. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
- Researcher.Life.
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
- PubMed. (2025, June 15).
- PMC. (2024, December 10).
- ResearchGate. (2015, September 6). Synthesis and characterization of some novel thiazole, thiazolo [3,2-a] pyridine and thiazolo [3,2-a]-1,8-naphthyridine derivatives containing morpholine moiety.
Sources
- 1. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. youtube.com [youtube.com]
- 10. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. scispace.com [scispace.com]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Plasma Stability Assay | Domainex [domainex.co.uk]
- 21. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 23. Plasma Stability Assay | Bienta [bienta.net]
A Technical Guide to Pharmacophore Modeling of the Pyrazolo[3,2-b]thiazole-7-carboxylic Acid Scaffold
A Technical Guide to Pharmacophore Modeling of the Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic Acid Scaffold
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, in-depth walkthrough of the principles and practices of pharmacophore modeling, specifically applied to the promising Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid scaffold. We will move beyond rote procedural lists to explore the causal logic behind methodological choices, ensuring a robust and scientifically valid approach to identifying novel bioactive compounds.
Preamble: The Therapeutic Potential of the Pyrazolo[3,2-b][1][2]thiazole Core
The fusion of pyrazole and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid moiety, in particular, offers a synthetically tractable starting point for chemical exploration.[6]
Pharmacophore modeling serves as a powerful in silico strategy to distill the essential three-dimensional electronic and steric features required for a molecule to interact with a specific biological target.[7] By creating a 3D "query" of these features, we can rapidly screen vast virtual libraries to discover novel molecules that possess the same key interaction points, a process invaluable for lead discovery and optimization.[8]
Foundational Strategy: Selecting the Right Pharmacophore Modeling Approach
The first critical decision in any modeling project is the selection of the core methodology. This choice is dictated entirely by the available data for the biological target of interest.
-
Ligand-Based Pharmacophore Modeling: This is the method of choice when a set of active small molecules is known, but the 3D structure of the biological target has not been experimentally determined (e.g., via X-ray crystallography).[9] The fundamental assumption is that these active molecules share a common binding mode and therefore possess a common set of 3D chemical features responsible for their activity.
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein-ligand complex is available, this approach is preferred.[9][10] The model is derived directly from the key interaction points observed between the ligand and the amino acid residues in the binding pocket, providing a more precise and validated map of the required features.[1][11]
This guide will detail the workflow for both approaches, as they represent the two most common scenarios in a drug discovery campaign.
Caption: Decision workflow for selecting a pharmacophore modeling approach.
The Methodological Core: A Step-by-Step Technical Protocol
This section details the essential experimental workflows. Each step is designed to build upon the last, creating a self-validating cascade that enhances the probability of identifying true positive hits.
Phase 1: Data Curation and Preparation (The Foundation)
The quality of any model is directly dependent on the quality of the input data. This phase is arguably the most critical.
Protocol 1: Dataset Assembly
-
Training Set Compilation:
-
For Ligand-Based Modeling: Assemble a set of at least 5-10 structurally diverse molecules with known, high-quality biological activity data (e.g., IC50, Ki) against the target of interest. The activity should span a reasonable range (e.g., 2-3 log units).
-
For Structure-Based Modeling: Select a high-resolution (<2.5 Å) crystal structure of the target protein in complex with a potent ligand, preferably a Pyrazolo[3,2-b][1][2]thiazole derivative if available.
-
-
Test Set Compilation: Create a separate set of active and inactive molecules that were not used in the model's creation. This set is crucial for validation.[12] A typical ratio is 70-80% of compounds in the training set and 20-30% in the test set.
-
Decoy Set Generation: For robust validation, a decoy set is essential. This should consist of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies, and which are assumed to be inactive.
Phase 2: Pharmacophore Model Generation
This is the core computational step where the 3D hypothesis is created.
Protocol 2A: Ligand-Based Model Generation
-
Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This step is critical because it is the bioactive conformation, not necessarily the lowest energy state, that is responsible for activity.[13]
-
Feature Identification: Computationally identify potential pharmacophoric features for each conformation. Common features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) / Aromatic (AR) regions
-
Positive/Negative Ionizable centers
-
-
Common Feature Alignment: Superimpose the conformers of all active training set molecules to identify a 3D arrangement of features that is common to all of them.[9] This process generates multiple hypotheses.
-
Hypothesis Scoring and Selection: Rank the generated pharmacophore hypotheses based on how well they map to the active molecules and, importantly, how poorly they map to any known inactive molecules included in the training set.
Protocol 2B: Structure-Based Model Generation
-
Binding Site Analysis: Load the protein-ligand complex structure into a molecular modeling program (e.g., LigandScout, MOE, Discovery Studio).[2][14]
-
Interaction Mapping: Automatically identify all key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking, salt bridges) between the bound ligand and the protein's active site residues.
-
Feature Generation: Convert these interaction points into pharmacophoric features. For example, a hydrogen bond from a backbone NH group to the ligand's carbonyl oxygen generates an HBA feature on the ligand model.[10]
-
Exclusion Volume Addition: Add volume spheres to the model that represent the space occupied by the receptor. This is a key advantage of the structure-based approach, as it penalizes hits that would sterically clash with the protein, thereby reducing false positives.[15]
Caption: Comparison of Ligand-Based and Structure-Based modeling workflows.
Phase 3: Rigorous Model Validation
A pharmacophore model is useless without validation. This phase statistically assesses the model's ability to distinguish active compounds from inactive ones.[9]
Protocol 3: Statistical Validation
-
Test Set Screening: Use the generated pharmacophore model to screen the pre-compiled test set (containing actives and inactives not used in model building).
-
Güner-Henry (GH) Score Calculation: This method assesses the quality of the model by evaluating how well it enriches active compounds from a database. The score ranges from 0 (null model) to 1 (ideal model).
-
Enrichment Factor (EF) Calculation: The EF measures how many more active compounds are found in the top fraction (e.g., top 1%) of a screened database compared to a random selection. A high EF value indicates good model performance.
-
Receiver Operating Characteristic (ROC) Curve Analysis: Plot the True Positive Rate (Sensitivity) against the False Positive Rate (1-Specificity). The Area Under the Curve (AUC) is a robust measure of model quality, with a value of 1.0 representing a perfect classifier and 0.5 representing a random guess.
| Validation Metric | Description | Value Indicating a Good Model |
| Test Set Actives Hit (%) | Percentage of active compounds in the test set that match the pharmacophore. | > 80% |
| Enrichment Factor (EF) | Ratio of actives found in a sample of the database vs. random selection. | > 1.0, significantly higher is better. |
| GH Score | A score combining hit rate of actives and ratio of actives in the database. | > 0.7 |
| ROC AUC | Area Under the Receiver Operating Characteristic curve. | > 0.7, closer to 1.0 is better. |
| Table 1: Key validation metrics for assessing pharmacophore model quality. |
Phase 4: Application in Virtual Screening
With a validated model, the next step is to use it to find novel chemical matter.
Protocol 4: Pharmacophore-Based Virtual Screening
-
Database Selection: Choose one or more large compound databases for screening. Examples include ZINC (commercially available compounds) and ChEMBL (compounds with bioactivity data).[15]
-
Database Preparation: Ensure all molecules in the database are represented as 3D multi-conformational structures.
-
Pharmacophore Screening: Use the validated model as a 3D query to rapidly filter the database. This process typically identifies thousands of initial hits that fit the pharmacophoric constraints.
-
Post-Screening Filtering (The Cascade): The initial hit list must be refined. A common and highly effective strategy is to use a hierarchical filtering cascade:
-
Lipinski's Rule of Five: Filter for compounds with drug-like properties.
-
Molecular Docking: Dock the pharmacophore hits into the target's binding site (if a structure is known). This refines the hit list by assessing the binding pose and scoring the interaction energy.[1]
-
Visual Inspection: Manually inspect the top-scoring docked poses to ensure key interactions are formed and the binding mode is sensible.
-
Caption: A typical virtual screening cascade integrating pharmacophore modeling.
Advanced Application: Guiding Lead Optimization with 3D-QSAR
A validated pharmacophore model provides an excellent foundation for a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study.[16][17]
-
Principle: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate a quantitative model that correlates the 3D steric and electrostatic fields of a set of molecules with their biological activity.[17][18]
-
Causality: The pharmacophore model is used as the alignment rule for all molecules in the dataset. This ensures that the molecules are superimposed in a biologically relevant manner before their 3D fields are calculated.
-
Outcome: The result is a 3D contour map that visually highlights regions where, for example, adding steric bulk or negative charge is predicted to increase activity. This provides direct, actionable insights for medicinal chemists to guide the synthesis of more potent Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid derivatives.
Conclusion
Pharmacophore modeling, when executed with scientific rigor, is a highly effective computational strategy for accelerating drug discovery. For the therapeutically relevant Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid scaffold, this approach provides a logical and resource-efficient pathway to explore chemical space. By carefully preparing data, selecting the appropriate modeling workflow, rigorously validating the resulting hypothesis, and applying it within a hierarchical screening cascade, research teams can significantly increase the likelihood of discovering novel, potent, and patentable lead compounds. The integration with 3D-QSAR further extends the utility of this method from hit identification into the critical phase of lead optimization.
References
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1990. [Link]
-
Scardino, V., & Guida, E. (2023). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 16(5), 727. [Link]
-
Taha, E. A., & Al-Wahaibi, L. H. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1373918. [Link]
-
Sarat, V., & Tyagi, C. (2018). 3D ligand-based pharmacophore modeling. Bio-protocol, 8(23), e3100. [Link]
-
Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]
-
Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry, 10(1), 95–115. [Link]
-
Al-Shorbagy, M. Y. (2022). QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). SVU Pedia. [Link]
-
Khan, M. S., Khan, S., Ali, A., Khan, A., Mohammad, A., & Khan, S. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8103. [Link]
-
Taha, E. A., & Al-Wahaibi, L. H. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]
-
Scribd. (n.d.). 3D QSAR in Drug Design A Review. Scribd. [Link]
-
Melo-Filho, C. C., Braga, R. C., & Andrade, C. H. (2014). 3D-QSAR approaches in drug design: perspectives to generate reliable CoMFA models. Current computer-aided drug design, 10(2), 148–159. [Link]
-
Slynko, I., Tiulpakov, A., & Grygorenko, O. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(22), 5798. [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]
-
Slynko, I., Tiulpakov, A., & Grygorenko, O. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. MDPI. [Link]
-
Kaser, D. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]
-
Kaserer, T., & Beck, K. R. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Future Medicinal Chemistry, 6(10), 1129-1153. [Link]
-
Mashi, J. A., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37096-37111. [Link]
-
Pathan, A. S., et al. (2025). Pharmacophore modeling in drug design. Pharmacological Research, 200, 107530. [Link]
-
Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]
-
Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]
-
Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences and Research, 1(1), 138-150. [Link]
-
Sarat, V., & Tyagi, C. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Institute of Molecular and Translational Medicine. [Link]
-
CCDC. (n.d.). Ligand-Based Virtual Screening. CCDC. [Link]
-
Unknown Author. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]
-
Liu, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(11), 3505. [Link]
-
Li, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4229. [Link]
-
Mohebbi, A. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]
-
GitHub. (n.d.). meddwl/psearch: 3D ligand-based pharmacophore modeling. GitHub. [Link]
-
Pathan, A. S., et al. (2025). List of softwares related to pharmacophore modeling. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5364. [Link]
-
Gomaa, M. S., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
-
Unknown Author. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Semantic Scholar. [Link]
-
Azam, M. A., et al. (2015). Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Journal of Molecular Modeling, 21(11), 291. [Link]
-
Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1263-1268. [Link]
-
Azam, M. A., et al. (2015). Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Journal of Molecular Modeling, 21(11), 291. [Link]
-
Chen, J., & Chang, C. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling, 48(4), 845-854. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. PubChem. [Link]
-
Ammara, U., et al. (2020). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Journal of Pharmacogenomics & Pharmacoproteomics, 11(3), 220. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Patel, H. D., et al. (2022). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Journal of Molecular Structure, 1269, 133802. [Link]
-
Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. [Link]
-
El-Sayed, N. N. E., et al. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. ACS Omega. [Link]
-
Hafez, H. N., et al. (2020). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 25(18), 4296. [Link]
-
Al-Said, M. S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][15][19]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 21(5), 655. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid | C6H4N2O2S | CID 82597622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. tandfonline.com [tandfonline.com]
- 11. neovarsity.org [neovarsity.org]
- 12. researchgate.net [researchgate.net]
- 13. GIL [genomatics.net]
- 14. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pedia.svuonline.org [pedia.svuonline.org]
- 18. 3D-QSAR approaches in drug design: perspectives to generate reliable CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
Bioisosteric Potential of Pyrazolo[3,2-b][1,3]thiazole Heterocycles: A Technical Guide for Scaffold Hopping and Drug Design
Executive Summary
In modern drug discovery, overcoming pharmacokinetic liabilities—such as poor aqueous solubility, high lipophilicity, and rapid metabolic clearance—requires strategic structural modifications. The Pyrazolo[3,2-b][1,3]thiazole core (often indexed synonymously in IUPAC literature as pyrazolo[5,1-b]thiazole) has emerged as a highly privileged, non-classical bioisostere. By fusing an electron-rich pyrazole with a polarizable thiazole ring, this bicyclic heteroaromatic system offers a unique physicochemical profile.
This technical whitepaper provides an in-depth analysis of the Pyrazolo[3,2-b][1,3]thiazole scaffold. It details the causality behind its bioisosteric advantages, outlines self-validating synthetic protocols, and maps its pharmacological utility in targeting kinases and G-protein-coupled receptors (GPCRs).
Physicochemical Profiling & Bioisosteric Rationale
The Causality of Scaffold Replacement
Classical scaffolds like indoles, benzimidazoles, and purines frequently present developmental bottlenecks. Indoles are highly lipophilic and prone to rapid cytochrome P450 (CYP)-mediated oxidation at the C2/C3 positions. Purines, while excellent kinase hinge-binders, often suffer from poor patentability and off-target promiscuity.
Replacing these rings with Pyrazolo[3,2-b][1,3]thiazole addresses these liabilities through two primary mechanisms:
-
Electronic Shielding & Metabolic Stability: The introduction of multiple heteroatoms (N, S) lowers the overall electron density of the carbon framework compared to an indole, significantly reducing susceptibility to oxidative metabolism.
-
Modulation of Hydrogen Bonding: The pyrazole nitrogens act as potent, directional hydrogen bond acceptors. When positioned in an ATP-binding pocket, they effectively mimic the N7/N9 interactions of purines without the associated high polar surface area (PSA) penalty. Furthermore, the sulfur atom provides unique polarizability, enabling chalcogen bonding with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target pocket.
Quantitative Scaffold Comparison
The following table summarizes the physicochemical shifts observed when transitioning from classical scaffolds to the Pyrazolo[3,2-b][1,3]thiazole core.
| Property | Indole | Benzimidazole | Purine | Pyrazolo[3,2-b][1,3]thiazole |
| LogP (Calculated) | ~2.14 | ~1.32 | ~-0.20 | ~0.80 - 1.20 |
| H-Bond Donors | 1 | 1 | 1 | 0 (if substituted) / 1 |
| H-Bond Acceptors | 0 | 1 | 3 | 2 - 3 |
| Metabolic Stability | Low (CYP oxidation) | Moderate | High | High (Electronic shielding) |
| Primary Utility | Tryptophan mimetic | GPCR targets | Kinase Hinge | Kinase Hinge, GPCR Antagonists |
Strategic Scaffold Hopping: Kinase and GPCR Targets
The structural geometry of Pyrazolo[3,2-b][1,3]thiazole makes it an ideal candidate for scaffold hopping in oncology and neuropharmacology. Recent literature demonstrates its efficacy as a core motif in developing potent antimicrobial and anticancer agents ( [1]). Furthermore, it has been successfully deployed in the design of orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists ( [2]) and selective Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors ( [3]).
Logical workflow for identifying liabilities and applying Pyrazolo[3,2-b][1,3]thiazole scaffold hopping.
Experimental Workflows: Synthesis and Validation
To ensure high-yield generation of the Pyrazolo[3,2-b][1,3]thiazole core, a modified Hantzsch-type cyclization is employed. This protocol is designed as a self-validating system; intermediate monitoring ensures that true bicyclic aromatization occurs, rather than stalled alkylation.
Step-by-Step Methodology
-
Precursor Preparation: Dissolve 1.0 equivalent of a substituted 3-amino-1H-pyrazole in absolute ethanol. Causality: Ethanol acts as a protic solvent that stabilizes the transition state during the initial nucleophilic attack.
-
Nucleophilic Alkylation: Add 1.1 equivalents of an α-haloketone (e.g., phenacyl bromide) dropwise at room temperature. The exocyclic amine of the pyrazole acts as the primary nucleophile, attacking the α-carbon of the haloketone.
-
Intramolecular Cyclization: Introduce a catalytic amount of glacial acetic acid and reflux the mixture at 80°C for 4–6 hours. Causality: The acidic environment protonates the ketone carbonyl, increasing its electrophilicity. This drives the endocyclic pyrazole nitrogen to attack the carbonyl carbon, forming the thiazole ring.
-
Dehydration and Aromatization: Continuous reflux drives the elimination of a water molecule, finalizing the fully conjugated, aromatic Pyrazolo[3,2-b][1,3]thiazole system.
-
Self-Validating Isolation: Cool the reaction to precipitate the product. Filter and recrystallize from DMF/Water.
-
Validation Check: Analyze via FT-IR. The complete disappearance of the ketone carbonyl stretch (~1690 cm⁻¹) and the exocyclic amine stretches (~3300-3400 cm⁻¹) confirms successful cyclization. HRMS must show the exact mass corresponding to
.
-
Step-by-step experimental workflow for the synthesis and validation of the heterocyclic core.
Mechanistic Pharmacology: Target Engagement
When utilized as a kinase inhibitor, the Pyrazolo[3,2-b][1,3]thiazole scaffold acts as a competitive ATP antagonist. The planar nature of the bicyclic system allows it to intercalate deeply into the hydrophobic cleft of the kinase hinge region.
In Receptor Tyrosine Kinases (RTKs) such as PDGFR, the pyrazole nitrogens form critical bidentate hydrogen bonds with the backbone amide of the hinge residues (e.g., Cysteine or Methionine). This tight binding prevents ATP from phosphorylating the receptor, effectively shutting down downstream PI3K/AKT and MAPK/ERK signaling cascades, which are responsible for aberrant cell proliferation in oncogenesis.
Mechanism of action for Pyrazolo[3,2-b][1,3]thiazole derivatives in RTK signaling pathways.
Conclusion
The Pyrazolo[3,2-b][1,3]thiazole heterocycle represents a highly versatile and pharmacologically robust scaffold. By understanding the causality behind its physicochemical properties—specifically its ability to modulate lipophilicity, resist metabolic degradation, and engage in precise hydrogen bonding—medicinal chemists can effectively utilize this core to rescue stalled lead compounds. Coupled with reliable, self-validating synthetic protocols, this bioisostere is poised to drive the next generation of targeted therapeutics in oncology and beyond.
References
-
Title: Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: Molecules, 2021, 26(17), 5383. URL: [Link][1]
-
Title: Design, synthesis, and structure-activity relationships of novel pyrazolo[5,1-b]thiazole derivatives as potent and orally active corticotropin-releasing factor 1 receptor antagonists Source: Journal of Medicinal Chemistry, 2012, 55(19), 8450-8463. URL: [Link][2]
-
Title: Pyrazolothiazole carboxamides and their uses as PDGFR inhibitors Source: United States Patent Application US20240109917A1 URL: [3]
Sources
The Strategic Patent Landscape and Medicinal Chemistry of Pyrazolo[5,1-b]thiazole-7-carboxylic Acid Analogs
Executive Summary & Scaffold Rationale
The fused bicyclic system Pyrazolo[5,1-b]thiazole (frequently indexed under its synonym Pyrazolo[3,2-b][1,3]thiazole) has emerged as a highly privileged scaffold in modern drug discovery. Specifically, Pyrazolo[5,1-b]thiazole-7-carboxylic acid (PubChem CID: 82597622) serves as a critical building block for synthesizing targeted therapeutics across oncology, pulmonology, and neuropsychiatry[1].
The architectural brilliance of this scaffold lies in its rigid, planar geometry and unique electron distribution. The fusion of the electron-rich thiazole ring with the pyrazole ring creates a bioisostere for indoles and purines, allowing it to comfortably occupy the adenine-binding pockets of various kinases and G-protein-coupled receptors (GPCRs). Furthermore, the carboxylic acid moiety at the 7-position provides an ideal vector for amidation, allowing medicinal chemists to project diverse pharmacophores into solvent-exposed regions or secondary hydrophobic pockets of target proteins[2].
Patent Landscape & Key Therapeutic Domains
The intellectual property surrounding this scaffold is highly active, with recent patents demonstrating its versatility across distinct biological targets.
PDGFR Kinase Inhibition for Pulmonary Hypertension
The most significant recent advancement is documented in US Patent 20240109917A1 (assigned to Actelion Pharmaceuticals/J&J), which details the use of pyrazolothiazole carboxamides as potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors[3].
Constitutive activation of PDGFRα and PDGFRβ drives smooth muscle cell (SMC) proliferation and vascular remodeling, which are the primary pathological mechanisms behind Pulmonary Arterial Hypertension (PAH)[4]. By converting the 7-carboxylic acid into a substituted heteroaryl carboxamide, researchers generated ATP-competitive inhibitors that selectively halt PDGFR phosphorylation, thereby preventing downstream PI3K and MAPK signaling[5].
Corticotropin-Releasing Factor 1 (CRF1) Antagonism
Beyond kinase inhibition, the scaffold has been heavily patented for neuropsychiatric applications. Research published in the Journal of Medicinal Chemistry and related patents (e.g., EP2487177A1) highlight 7-amino and 7-carboxamide derivatives as highly selective CRF1 receptor antagonists[6]. These compounds block the CRF-induced increase in adrenocorticotropic hormone (ACTH), exhibiting profound anxiolytic and antidepressant effects in preclinical models by modulating the hypothalamic-pituitary-adrenal (HPA) axis[7].
Oncology and Antimicrobial Applications
Recent literature also highlights the scaffold's utility in targeting PI3K and EGFR for breast and lung cancer therapies. Functionalization of the pyrazolo[5,1-b]thiazole core has yielded derivatives with sub-micromolar cytotoxicity against MCF7 cancer cell lines, alongside notable suppression of Mycobacterium tuberculosis strains[8].
Systems Biology: PDGFR Signaling & Inhibition
To understand the mechanistic value of the pyrazolothiazole carboxamides detailed in recent patents, we must visualize the signaling cascade they disrupt. The following diagram maps the PDGFR pathway and the precise intervention point of these analogs.
Mechanism of action for Pyrazolo[5,1-b]thiazole analogs inhibiting PDGFR-mediated vascular remodeling.
Experimental Workflows & Self-Validating Protocols
The transformation of Pyrazolo[5,1-b]thiazole-7-carboxylic acid into an active pharmaceutical ingredient requires precise synthetic control. The following protocol details the synthesis and biochemical validation of a PDGFR-inhibiting carboxamide, emphasizing the causality behind each methodological choice.
Synthesis of N-Aryl-Pyrazolo[5,1-b]thiazole-7-carboxamides
Objective: Couple the sterically hindered 7-carboxylic acid with a heteroarylamine to generate a targeted kinase inhibitor.
Causality of Reagent Selection: The 7-carboxylic acid is electronically deactivated by the electron-withdrawing nature of the fused bicyclic system. Standard carbodiimides (like EDC/HOBt) often yield poor conversions due to the stability of the intermediate. Therefore, HATU is selected. HATU generates a highly reactive HOAt ester intermediate, thermodynamically driving the amidation forward. N,N-Diisopropylethylamine (DIEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean conversion[3].
Step-by-Step Procedure:
-
Activation: Dissolve Pyrazolo[5,1-b]thiazole-7-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.2 M. Add DIEA (3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at 25°C for 30 minutes under a nitrogen atmosphere.
-
Self-Validation Step: To ensure the acid is fully activated before adding the precious amine, quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. The presence of the corresponding methyl ester confirms successful HOAt-ester formation.
-
-
Amidation: Add the appropriate substituted heteroarylamine (e.g., a 5-amino-2-methylpyridine derivative) (1.1 eq) to the activated mixture. Stir at 25°C for 12 hours.
-
Orthogonal Isolation: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to neutralize and remove acidic byproducts/HOAt), 1M HCl (to protonate and remove unreacted starting amine), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Structural Validation: Purify the crude product via reverse-phase preparative HPLC. Confirm the structure via ¹H-NMR (DMSO-d6). Validation metric: Look for the disappearance of the broad carboxylic -OH peak (~12-13 ppm) and the appearance of a sharp, downfield -NH amide singlet (~10.5 ppm), confirming successful bond formation.
Biochemical Validation: PDGFR Kinase Assay
Objective: Validate the synthesized compound's ability to inhibit PDGFR autophosphorylation.
Causality of Assay Design: Receptor tyrosine kinases like PDGFR have a strict requirement for divalent cations to coordinate ATP. While Mg²⁺ is standard for many kinases, PDGFR exhibits a strong kinetic preference for Mn²⁺ . Failing to include MnCl₂ will result in artificially low enzymatic activity and skewed IC₅₀ data[9].
Step-by-Step Procedure:
-
Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.4), 2 mM MnCl₂, 0.01% Brij-35, and 0.01% BSA.
-
Incubation: Dispense recombinant PDGFRα or PDGFRβ (10 nM final concentration) into a 384-well Opti-plate. Add the synthesized pyrazolothiazole compound in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM). Incubate for 60 minutes at room temperature to allow for equilibrium binding.
-
Self-Validation Step: Include Dasatinib as a positive control (known potent PDGFR inhibitor) and DMSO as a vehicle negative control. This establishes the maximum and minimum signal windows, validating the assay's Z'-factor.
-
-
Detection: Add ATP (at the predetermined Kₘ value for the kinase) and a fluorescently labeled generic tyrosine kinase substrate. Measure the phosphorylation rate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Analysis: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.
Quantitative Data & SAR Summary
The functionalization of the Pyrazolo[5,1-b]thiazole scaffold yields highly specific biological profiles depending on the substitution at the 7-position. The table below summarizes the Structure-Activity Relationship (SAR) landscape based on recent literature and patent filings.
| Scaffold Derivative | Primary Target | Potency (IC₅₀) | Primary Indication | Source / Patent |
| 7-Carboxamides (N-heteroaryl substituted) | PDGFRα / PDGFRβ | < 10 nM | Pulmonary Arterial Hypertension | US20240109917A1 |
| 7-Amines (N-alkyl/aryl substituted) | CRF1 Receptor | 7.1 nM | Anxiety, Depression, Stress Disorders | J. Med. Chem. 2012 |
| 7-Carbaldehyde / Pyrazole hybrids | PI3K / EGFR | ~250 nM (MCF7 cells) | Breast Cancer / Oncology | Molecules 2021 |
| Core Scaffold (Unsubstituted 7-position) | M. tuberculosis H37Ra | MIC ~ 1.5 µg/mL | Antimicrobial / Tuberculosis | Molecules 2021 |
References
-
PubChem . "Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
- Actelion Pharmaceuticals Ltd / Johnson & Johnson. "Pyrazolothiazole carboxamides and their uses as pdgfr inhibitors." US Patent US20240109917A1, Published April 4, 2024.
-
Journal of Medicinal Chemistry . "Design, Synthesis, and Structure–Activity Relationships of Novel Pyrazolo[5,1-b]thiazole Derivatives as Potent and Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists." ACS Publications, 2012. Available at:[Link]
-
Molecules (MDPI) . "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents." 2021, 26(17), 5383. Available at:[Link]
- Theseus Pharmaceuticals Inc. "Thiazole compounds and methods of use thereof." US Patent US20250145606A1 (Referencing Kinase Assay Protocols).
Sources
- 1. Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid | C6H4N2O2S | CID 82597622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20240109917A1 - Pyrazolothiazole carboxamides and their uses as pdgfr inhibitors - Google Patents [patents.google.com]
- 4. US20240109917A1 - Pyrazolothiazole carboxamides and their uses as pdgfr inhibitors - Google Patents [patents.google.com]
- 5. US20240109917A1 - Pyrazolothiazole carboxamides and their uses as pdgfr inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Design, synthesis, and structure-activity relationships of novel pyrazolo[5,1-b]thiazole derivatives as potent and orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents [mdpi.com]
- 9. US20250145606A1 - Thiazole compounds and methods of use thereof - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocols for Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
Application Note: Synthesis of Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
Executive Summary & Strategic Rationale
The Pyrazolo[3,2-b][1,3]thiazole scaffold (standardized as Pyrazolo[5,1-b][1,3]thiazole in modern IUPAC nomenclature) represents a privileged bicyclic heterocycle in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., for oncology) and antimicrobial agents.
This Application Note details the synthesis of the 7-carboxylic acid derivative. This specific functionalization is critical because the C7-carboxylate serves as a versatile handle for late-stage diversification—allowing the attachment of solubilizing groups, peptidomimetics, or targeting moieties via amide coupling.
Key Technical Advantages of This Protocol:
-
Regiocontrol: Utilizes the intrinsic nucleophilicity difference between the exocyclic amine and endocyclic nitrogen of 3-aminopyrazole to ensure exclusive formation of the [5,1-b] fused system.
-
Scalability: Avoids chromatographic purification for intermediates, relying on precipitation and crystallization.
-
Cost-Efficiency: Uses commercially available ethyl 3-aminopyrazole-4-carboxylate and chloroacetaldehyde.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is designed as a convergent two-step sequence. The core bicyclic system is constructed via a Hantzsch-type cyclocondensation.
Mechanism of Action:
-
N-Alkylation: The endocyclic ring nitrogen (N2 of the pyrazole) is the most nucleophilic site, attacking the
-carbon of the chloroacetaldehyde. -
Cyclodehydration: The exocyclic amine attacks the carbonyl carbon, followed by dehydration to aromatize the thiazole ring.
Figure 1: Convergent synthesis pathway. The reaction proceeds via a Hantzsch-like condensation followed by base-mediated ester hydrolysis.
Detailed Experimental Protocols
Step 1: Cyclocondensation to Ethyl Pyrazolo[5,1-b]thiazole-7-carboxylate
This step constructs the fused thiazole ring.[1] The choice of solvent (Ethanol) is critical; it solubilizes the reactants at reflux but allows the hydrophobic product to precipitate upon cooling, simplifying isolation.
Materials:
-
Ethyl 3-aminopyrazole-4-carboxylate (CAS: 6994-25-8)[2]
-
Chloroacetaldehyde (50% wt. solution in water) (CAS: 107-20-0)
-
Ethanol (Absolute)[3]
-
Sodium Bicarbonate (NaHCO
)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-aminopyrazole-4-carboxylate (10.0 g, 64.5 mmol) in Ethanol (100 mL).
-
Addition: Add Chloroacetaldehyde (50% aq. soln., 12.2 g, 77.4 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Ensure adequate stirring to prevent local overheating.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting amine (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to approximately 25% of the original volume under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO
solution (approx. 50 mL) to pH 7–8. Caution: CO evolution. -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (50 mL), dry over anhydrous Na
SO , and filter.
-
-
Purification: Evaporate the solvent. The crude solid is recrystallized from hot Ethanol to yield off-white needles.
-
Typical Yield: 75–85%
-
Characterization: MS (ESI)
: 197.0 [M+H] .
-
Step 2: Hydrolysis to Pyrazolo[5,1-b]thiazole-7-carboxylic acid
Materials:
-
Ethyl pyrazolo[5,1-b]thiazole-7-carboxylate (from Step 1)
-
Sodium Hydroxide (2M aqueous solution)
-
Hydrochloric Acid (1M and 6M)
Protocol:
-
Setup: Suspend the ester (5.0 g, 25.5 mmol) in Methanol (25 mL).
-
Reaction: Add 2M NaOH (38 mL, 76.5 mmol, 3 equiv). Heat the mixture to 60°C for 2 hours.
-
Observation: The suspension will clear as the sodium salt of the acid forms, followed potentially by the precipitation of the carboxylate salt if the volume is low.
-
-
Workup:
-
Cool to room temperature.[2]
-
Evaporate the Methanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and cool in an ice bath (0–5°C).
-
-
Precipitation: Acidify dropwise with 6M HCl to pH 2–3.
-
Critical: Acidify slowly to ensure the formation of a granular precipitate rather than a gummy oil.
-
-
Isolation: Filter the white solid precipitate using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) and cold Acetone (1 x 5 mL) to remove trace impurities.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Typical Yield: 90–95%
-
Appearance: White to pale yellow powder.
-
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Hydrolysis |
| Limiting Reagent | Ethyl 3-aminopyrazole-4-carboxylate | Ethyl pyrazolo[5,1-b]thiazole-7-carboxylate |
| Key Reagent | Chloroacetaldehyde (1.2 eq) | NaOH (3.0 eq) |
| Solvent System | Ethanol | MeOH / Water |
| Temp / Time | Reflux / 6–8 h | 60°C / 2 h |
| Purification | Recrystallization (EtOH) | Acid precipitation |
| Typical Yield | 75–85% | 90–95% |
| Purity (HPLC) | >98% | >99% |
Troubleshooting & Expert Insights
Issue: Regioisomer Formation
-
Observation: Formation of Pyrazolo[1,5-a]pyrimidine derivatives.[3][6]
-
Cause: If the reaction is performed with 1,3-dielectrophiles (like malonaldehyde derivatives) instead of alpha-halo ketones, the pyrimidine ring forms.
-
Solution: Ensure the electrophile is strictly an alpha-halo carbonyl (Chloroacetaldehyde). The [5,1-b] fusion is thermodynamically favored with these reagents.
Issue: "Gummy" Precipitate during Acidification
-
Cause: Rapid addition of acid or presence of residual alcohol.
-
Solution: Ensure all Methanol is removed before acidification. Add HCl slowly with vigorous stirring. If gum forms, sonicate the mixture to induce crystallization.
Nomenclature Note: While the prompt references "Pyrazolo[3,2-b]", the IUPAC standard numbering for this system places the sulfur at position 1 and the bridgehead nitrogen at position 4, resulting in the name Pyrazolo[5,1-b]thiazole . The carboxylic acid derived from the 4-position of the starting pyrazole ends up at position 7 of the fused system.
References
-
Alsayari, A., et al. (2021).[7] "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents." Molecules, 26(17), 5383.[8][9]
-
PubChem. (2025). "Pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid (CID 82597622).
-
ChemicalBook. (2024).
-
Fichez, J., et al. (2009). "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, (i), 198-250.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. kuey.net [kuey.net]
Application Note: Optimized Amide Coupling Conditions for Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic Acid
Introduction & Rationale
Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid (frequently referenced in literature as pyrazolo[5,1-b]thiazole-7-carboxylic acid) is a privileged, electron-rich fused bicyclic scaffold. It is widely utilized in medicinal chemistry for the development of kinase inhibitors, anti-tubercular agents, and novel antimicrobial therapeutics[1].
Functionalization at the C7-position via amide coupling is a critical step in exploring the Structure-Activity Relationship (SAR) of this scaffold. However, the electron-rich heteroaromatic core can influence the nucleophilicity of the carboxylate and the stability of the activated ester intermediate. Improper reagent selection often leads to poor conversion rates, decarboxylation, or epimerization when coupling with chiral amine partners. This application note details field-proven, self-validating methodologies for the amidation of this specific scaffold, balancing rapid discovery-scale synthesis with robust process-scale manufacturing.
Mechanistic Causality & Reagent Selection
To ensure high-yielding amide bond formation, the choice of coupling reagent must be tailored to the scale and the stereochemical sensitivity of the amine nucleophile.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is the gold standard for discovery-scale library synthesis due to its extraordinary coupling efficiency [2]. The mechanism involves the deprotonation of the carboxylic acid, which then attacks the electron-deficient carbon of HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This rapidly converts to the highly reactive OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the OAt leaving group provides a critical neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded transition state. This drastically lowers the activation energy and accelerates acylation.
-
T3P (Propylphosphonic Anhydride): For process scale-up or when coupling sterically hindered/chiral amines, T3P is the reagent of choice [3]. T3P activates the carboxylic acid by forming a mixed anhydride. Its primary advantage is its exceptional safety profile (avoiding explosive byproducts like HOBt/HOAt) and its completely water-soluble byproducts. Furthermore, T3P in combination with pyridine provides an exceptionally low-epimerization environment, making it ideal for late-stage functionalization [4].
Reaction Workflow & Decision Matrix
Reaction workflow for the amide coupling of Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid.
Quantitative Data: Reagent Comparison
The following table summarizes the expected performance metrics for the two primary coupling strategies applied to the pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid scaffold.
| Parameter | HATU / DIPEA / DMF | T3P / Pyridine / EtOAc |
| Typical Yield | 85 – 95% | 80 – 90% |
| Reaction Time | 2 – 4 hours | 12 – 16 hours |
| Epimerization Risk | Moderate (requires strict temp control) | Very Low |
| Byproduct Removal | Requires chromatography (tetramethylurea) | Simple aqueous wash (water-soluble salts) |
| Scalability | Limited (Discovery / mg-scale) | Excellent (Process / kg-scale) |
| Toxicity / Safety | Sensitizer; generates explosive HOAt | Non-toxic; non-allergenic |
Experimental Protocols
As a self-validating system, these protocols integrate in-process analytical checkpoints to ensure the reaction trajectory is correct before proceeding to workup.
Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)
Objective: Rapid synthesis of amides for biological screening.
-
Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) and stir for 5 minutes at 0 °C.
-
Causality: Pre-cooling the carboxylate anion prevents thermal degradation of the highly reactive OAt-ester intermediate.
-
-
Activation: Add HATU (1.2 eq, 0.6 mmol) in one single portion. Stir the mixture at 0 °C for 15 minutes.
-
Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful OAt-active ester formation.
-
-
Amidation: Add the target amine (1.2 eq, 0.6 mmol) dropwise. Remove the ice bath, allow the reaction to warm to 20–25 °C, and stir for 2 to 4 hours.
-
Workup: Dilute the reaction mixture with EtOAc (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by saturated aqueous NaHCO₃ (10 mL), 0.1 M HCl (10 mL, omit if the product contains basic amines), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to remove the tetramethylurea byproduct.
Protocol B: Epimerization-Free & Scalable Coupling using T3P (Process Scale)
Objective: Kilogram-scale or stereochemically sensitive amide bond formation.
-
Preparation: Suspend Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid (1.0 eq, 10.0 mmol) and the target amine (1.1 eq, 11.0 mmol) in EtOAc or 2-MeTHF (50 mL, 0.2 M). Add Pyridine (3.0 eq, 30.0 mmol) to the suspension.
-
Causality: Introducing the amine before the coupling agent prevents the formation of unreactive symmetrical anhydrides and minimizes side reactions.
-
-
Coupling: Slowly add T3P (50% wt. solution in EtOAc, 1.5 eq, 15.0 mmol) dropwise via an addition funnel at room temperature to control any mild exotherm.
-
Reaction: Stir the mixture at room temperature for 12–16 hours.
-
Validation Checkpoint: Monitor the conversion via HPLC. If the reaction stalls due to steric hindrance, the mixture can be safely heated to 40 °C, as T3P is thermally stable and highly effective at slightly elevated temperatures.
-
-
Workup: Quench the reaction by adding deionized water (20 mL). Separate the layers and wash the organic phase with saturated aqueous NaHCO₃ (2 × 20 mL), water (20 mL), and brine (20 mL).
-
Causality: The propylphosphonic acid byproducts are completely water-soluble and are quantitatively removed during these aqueous washes, bypassing the need for chromatography.
-
-
Isolation: Concentrate the organic layer under reduced pressure to approximately 15 mL to induce crystallization, or precipitate the target amide by adding heptane (30 mL). Filter and dry the solid under vacuum.
References
-
El-Gohary, N. M., et al. "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents." Molecules, MDPI, 2021. URL:[Link]
-
Waghmare, et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." ResearchGate, 2014. URL:[Link]
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, ACS Publications, 2011. URL:[Link]
Application and Protocol Guide: Strategic Cyclization of Pyrazolo[3,2-b]thiazole Precursors
Application and Protocol Guide: Strategic Cyclization of Pyrazolo[3,2-b][1][2]thiazole Precursors
For inquiries, please contact: Senior Application Scientist Google Research and Development Email:
Abstract
The Pyrazolo[3,2-b][1][2]thiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1][3]. This guide provides a comprehensive overview of the key reagents and detailed protocols for the regioselective cyclization of precursors to yield this important bicyclic system. We will delve into the mechanistic rationale behind common synthetic strategies, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrazolo[3,2-b][1][2]thiazole Core
Fused heterocyclic systems are cornerstones in the design of novel therapeutic agents. The amalgamation of pyrazole and thiazole rings into the Pyrazolo[3,2-b][1][2]thiazole framework creates a unique electronic and steric environment, making it an attractive scaffold for interacting with various biological targets[1][3]. The development of efficient and regioselective synthetic routes to this core structure is paramount for exploring its full therapeutic potential. This document outlines robust and reproducible methods for the synthesis of Pyrazolo[3,2-b][1][2]thiazole derivatives, with a focus on the critical cyclization step.
A crucial and versatile starting material for the synthesis of various pyrazolo-fused heterocycles is 3-amino-4-cyanopyrazole. This intermediate is valuable in the preparation of pharmaceuticals such as the hypnotic agent Zaleplon and has applications in the development of anti-inflammatory and anti-cancer agents[4][5].
Strategic Approaches to Cyclization
The construction of the Pyrazolo[3,2-b][1][2]thiazole ring system can be achieved through several strategic approaches, primarily revolving around the formation of the thiazole ring onto a pre-existing pyrazole core. The choice of reagents and reaction conditions is critical for controlling the regioselectivity of the cyclization, leading to the desired [3,2-b] fusion over other possible isomers like pyrazolo[5,1-b]thiazole.
Hantzsch Thiazole Synthesis: The Workhorse Reaction
The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of thiazole rings. In the context of Pyrazolo[3,2-b][1][2]thiazole synthesis, this reaction involves the condensation of a 3-aminopyrazole derivative with an α-haloketone.
Mechanism of Cyclization: The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the final fused heterocyclic system. The regioselectivity of the reaction is a key consideration, as the endocyclic nitrogen of the pyrazole ring can also act as a nucleophile. However, under appropriate conditions, the reaction can be directed to favor the formation of the desired Pyrazolo[3,2-b][1][2]thiazole isomer.
Experimental Protocol 1: Synthesis of 2-Aryl-pyrazolo[3,2-b][1][2]thiazole-6-carbonitrile
This protocol details the synthesis of a 2-aryl-substituted Pyrazolo[3,2-b][1][2]thiazole derivative starting from 3-amino-4-cyanopyrazole and a substituted α-bromoacetophenone.
Materials:
-
3-Amino-4-cyanopyrazole
-
2-Bromo-1-(4-chlorophenyl)ethanone (or other substituted α-bromoacetophenone)
-
Anhydrous Ethanol
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-cyanopyrazole (1.0 eq) in anhydrous ethanol.
-
To this solution, add the substituted α-bromoacetophenone (1.1 eq).
-
Add a catalytic amount of a base such as triethylamine or sodium bicarbonate to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-pyrazolo[3,2-b][1][2]thiazole-6-carbonitrile.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.
Visualization of the Hantzsch Synthesis Workflow:
Caption: Hantzsch synthesis workflow for Pyrazolo[3,2-b][1][2]thiazole.
Cyclization of Pyrazolylthiourea Derivatives
An alternative and versatile approach involves the initial formation of a pyrazolylthiourea intermediate, which then undergoes cyclization with an α-haloketone. This two-step process allows for greater diversity in the final product, as different substituents can be introduced on both the pyrazole and the thiazole rings.
Mechanism of Cyclization: The 3-aminopyrazole is first reacted with an isothiocyanate to form the corresponding N-pyrazolyl-N'-substituted thiourea. This intermediate is then treated with an α-haloketone. The sulfur atom of the thiourea acts as the nucleophile, attacking the α-carbon of the haloketone. Subsequent intramolecular cyclization and dehydration yield the desired Pyrazolo[3,2-b][1][2]thiazole derivative.
Experimental Protocol 2: Two-Step Synthesis via a Pyrazolylthiourea Intermediate
This protocol outlines the synthesis of a Pyrazolo[3,2-b][1][2]thiazole derivative through a pyrazolylthiourea intermediate.
Step 1: Synthesis of N-(4-cyanopyrazol-3-yl)-N'-phenylthiourea
Materials:
-
3-Amino-4-cyanopyrazole
-
Phenyl isothiocyanate
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Dissolve 3-amino-4-cyanopyrazole (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add phenyl isothiocyanate (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude N-(4-cyanopyrazol-3-yl)-N'-phenylthiourea.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to form 2-(phenylamino)-pyrazolo[3,2-b][1][2]thiazole-6-carbonitrile
Materials:
-
N-(4-cyanopyrazol-3-yl)-N'-phenylthiourea
-
α-Chloroacetone (or other α-haloketone)
-
Anhydrous Ethanol
-
Sodium acetate
Procedure:
-
In a round-bottom flask, suspend the N-(4-cyanopyrazol-3-yl)-N'-phenylthiourea (1.0 eq) in anhydrous ethanol.
-
Add α-chloroacetone (1.1 eq) and sodium acetate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion of the reaction (typically 3-5 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 2-(phenylamino)-pyrazolo[3,2-b][1][2]thiazole-6-carbonitrile.
-
Characterize the final product using appropriate spectroscopic techniques.
Visualization of the Two-Step Synthesis Workflow:
Caption: Regioselective pathways in the synthesis of Pyrazolo[3,2-b]t[1][2]hiazole.
Conclusion
The synthesis of Pyrazolo[3,2-b]t[1][2]hiazoles is readily achievable through well-established synthetic methodologies, primarily the Hantzsch thiazole synthesis and the cyclization of pyrazolylthiourea derivatives. Careful selection of reagents and optimization of reaction conditions are crucial for achieving high yields and controlling the regioselectivity of the cyclization. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis and therapeutic potential of this important class of heterocyclic compounds.
References
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3103. [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry, 2(3), 69-73. [Link]
-
Synthesis of Thiazole, Triazole, Pyrazolo[3,4-b]-Pyridinyl-3-Phenylthiourea, Aminopyrazolo[3,4-b]Pyridine Derivatives and Their Biological Evaluation. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 133-148. [Link]
-
Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. (1998). Archiv der Pharmazie, 331(1), 25-30. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]
-
Synthesis and biological activities of some 3,6-disubstituted thiazolo[3,2-b]t[1][3][6]riazoles. (1995). Journal of Pharmaceutical Sciences, 84(4), 462-465. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). Molecules, 14(12), 5095-5105. [Link]
-
Synthesis of new pyrazolot[1][2][3]riazines by cyclative cleavage of pyrazolyltriazenes. (2021). Beilstein Journal of Organic Chemistry, 17, 287-296. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). Molecules, 14(12), 5095-5105. [Link]
-
The synthesis of the thiazolo[3,2-b]t[1][3][6]riazole derivatives and their imino thioether intermediates. (2015). Farmacia, 63(5), 723-730. [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). Koya University Journal of Science and Engineering, 4(1), 1-13. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2015). Current Organic Chemistry, 19(8), 735-755. [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 836-842. [Link]
-
recent advances in the synthesis of new pyrazole derivatives. (2016). Journal of the Mexican Chemical Society, 60(4), 194-210. [Link]
- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (2012).
-
Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b]t[1][3][6]riazoles. (2022). Organic & Biomolecular Chemistry, 20(2), 295-303. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 4. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of Pyrazolo[3,2-b]thiazole-7-carboxylic acid
Application Note: A Robust and Scalable Synthesis of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid
Introduction and Significance
The Pyrazolo[3,2-b][1][2]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] The carboxylic acid derivative at the 7-position, in particular, serves as a crucial building block for further functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[6]
This application note provides a detailed, two-step protocol for the scale-up synthesis of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. The strategy is designed for robustness, high yield, and operational simplicity, making it suitable for medicinal chemistry and process development laboratories. The chosen synthetic route is based on a variation of the classic Hantzsch thiazole synthesis, a reliable and widely-used method for constructing the thiazole ring.[2][7]
Retrosynthetic Analysis and Strategy
The synthetic approach involves the construction of the fused thiazole ring onto a readily available pyrazole precursor, followed by the hydrolysis of an ester to yield the target carboxylic acid.
Caption: Retrosynthetic pathway for the target molecule.
This strategy was selected for several key reasons:
-
Expertise & Experience: The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, known for its reliability and high yields.[8][9] Starting with 3-aminopyrazole and ethyl 2-chloro-3-oxobutanoate allows for a convergent and efficient assembly of the fused bicyclic system.
-
Scalability: The reaction conditions are amenable to large-scale production. The use of a stable ester intermediate facilitates purification before the final hydrolysis step, ensuring high purity of the final active pharmaceutical ingredient (API) precursor.
-
Availability of Starting Materials: Both 3-aminopyrazole and ethyl 2-chloro-3-oxobutanoate are commercially available, reducing the lead time and complexity of the overall synthesis.
Part I: Synthesis of Ethyl Pyrazolo[3,2-b][1][2]thiazole-7-carboxylate (Intermediate)
This step involves the cyclocondensation of 3-aminopyrazole with an α-halo-β-ketoester to form the fused ring system.
Reaction Mechanism
The reaction proceeds via a well-established Hantzsch-type mechanism.[1][2]
-
Nucleophilic Attack: The exocyclic nitrogen of 3-aminopyrazole acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate in an SN2 reaction.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the ketone carbonyl.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration to form the aromatic thiazole ring, yielding the stable fused product.
Caption: Key stages of the reaction mechanism.
Scale-Up Protocol
This protocol is designed for a 100 g scale synthesis of the final product.
Materials:
-
3-Amino-1H-pyrazole (43.6 g, 0.525 mol, 1.0 equiv)
-
Ethyl 2-chloro-3-oxobutanoate (91.0 g, 0.553 mol, 1.05 equiv)
-
Ethanol (200 proof, 1.5 L)
-
Triethylamine (73.2 mL, 0.525 mol, 1.0 equiv)
Procedure:
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Loading: Charge the flask with 3-amino-1H-pyrazole and ethanol (1.0 L). Begin stirring to form a slurry.
-
Base Addition: Add triethylamine to the slurry. The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Substrate Addition: Slowly add ethyl 2-chloro-3-oxobutanoate via the dropping funnel over 30-45 minutes. An initial exotherm may be observed; maintain a controlled addition rate to keep the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. A precipitate of triethylamine hydrochloride and product may form. b. Reduce the solvent volume by approximately two-thirds using a rotary evaporator. c. Add deionized water (1.0 L) to the concentrated slurry and stir vigorously for 30 minutes. This step dissolves the triethylamine hydrochloride salt. d. Isolate the solid product by vacuum filtration through a Büchner funnel. e. Wash the filter cake sequentially with cold deionized water (2 x 250 mL) and cold ethanol (1 x 150 mL) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Results
-
Yield: 90-98 g (82-89%)
-
Appearance: Off-white to light yellow solid.
-
Purity (HPLC): >98%
Part II: Saponification to Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid
The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.
Scale-Up Protocol
Materials:
-
Ethyl Pyrazolo[3,2-b][1][2]thiazole-7-carboxylate (95.0 g, 0.454 mol, 1.0 equiv)
-
Sodium Hydroxide (NaOH) (27.2 g, 0.681 mol, 1.5 equiv)
-
Ethanol (500 mL)
-
Deionized Water (1.0 L)
-
Concentrated Hydrochloric Acid (~6 M HCl)
Procedure:
-
Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium hydroxide in deionized water (500 mL).
-
Reaction Mixture: Add ethanol to the NaOH solution, followed by the solid ethyl pyrazolo[3,2-b][1][2]thiazole-7-carboxylate intermediate.
-
Hydrolysis: Heat the mixture to 60-70 °C and stir for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or LC-MS). The solution should become homogeneous as the sodium salt of the product forms.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and then further cool in an ice-water bath to 0-5 °C. b. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with vigorous stirring. The product will precipitate as a solid. Monitor the pH, aiming for a final pH of 2-3. Caution: This neutralization is exothermic; maintain the temperature below 20 °C. c. After acidification, stir the thick slurry in the ice bath for an additional 1 hour to ensure complete precipitation. d. Isolate the product by vacuum filtration. e. Wash the filter cake thoroughly with cold deionized water (3 x 300 mL) until the filtrate is neutral (pH ~7) to remove all salts.
-
Drying: Dry the pure Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid in a vacuum oven at 60 °C to a constant weight.
Expected Results
-
Yield: 77-81 g (93-98%)
-
Appearance: White crystalline solid.
-
Purity (HPLC): >99%
Data Summary
| Parameter | Step 1: Ester Formation | Step 2: Hydrolysis |
| Starting Material | 3-Amino-1H-pyrazole | Ethyl Pyrazolo[3,2-b][1][2]thiazole-7-carboxylate |
| Scale (Input) | 43.6 g (0.525 mol) | 95.0 g (0.454 mol) |
| Solvent(s) | Ethanol | Water / Ethanol |
| Reaction Temperature | Reflux (~78 °C) | 60-70 °C |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 82-89% | 93-98% |
| Product Purity (HPLC) | >98% | >99% |
| Overall Yield | - | 76-87% (over two steps) |
Experimental Workflow Visualization
The entire process, from starting materials to the final purified product, is outlined below.
Caption: Overall experimental workflow for the two-step synthesis.
References
- Benchchem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole. BenchChem.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Benchchem.
- SynArchive. Hantzsch Thiazole Synthesis.
- PubMed. Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents.
- MDPI. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies.
- PMC.
- RSC Publishing.
- American Journal of Organic Chemistry.
- ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
- PMC. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
- MDPI.
- PMC.
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of Pyrazolo[3,2-b][1,3]thiazole scaffolds
Application Note: Microwave-Assisted Synthesis of Pyrazolo[5,1-b][1,3]thiazole Scaffolds
Executive Summary & Technical Rationale
The Pyrazolo[5,1-b][1,3]thiazole scaffold (often referenced in older literature or alternative numbering schemes as Pyrazolo[3,2-b]thiazole) represents a privileged structure in medicinal chemistry, exhibiting potent kinase inhibition, antimicrobial, and anticancer properties. Conventional solvothermal synthesis of this fused bicyclic system is frequently plagued by prolonged reaction times (4–12 hours), harsh conditions (refluxing in DMF/AcOH), and inconsistent yields due to thermal degradation of sensitive functional groups.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By leveraging the dipolar polarization mechanism of microwave heating, we achieve rapid internal heating of polar solvents (e.g., Ethanol, PEG-400), accelerating the cyclocondensation rate by orders of magnitude.
Key Advantages of this Protocol:
-
Time Efficiency: Reaction times reduced from hours to minutes (typically 5–15 min).
-
Green Chemistry: Utilization of Ethanol or aqueous media; elimination of strong Lewis acid catalysts in many cases.
-
Yield Improvement: Average isolated yields increase from 60–70% (thermal) to 85–95% (MW).
Retrosynthetic Analysis & Mechanism
The construction of the pyrazolo[5,1-b][1,3]thiazole core typically proceeds via the Hantzsch-type cyclocondensation of 5-aminopyrazoles with
Mechanistic Pathway:
-
Nucleophilic Attack: The exocyclic amine of the 5-aminopyrazole attacks the carbonyl carbon of the
-haloketone. -
Alkylation: The ring nitrogen (N1) attacks the alkyl halide carbon (displacement of halide).
-
Dehydration: Loss of water drives the aromatization to form the fused thiazole ring.
Note on Regioselectivity: The reaction is highly regioselective due to the specific nucleophilicity of the exocyclic amine versus the endocyclic nitrogens.
Figure 1: Mechanistic pathway for the formation of the Pyrazolo[5,1-b][1,3]thiazole scaffold.
General Protocol: Microwave-Assisted Cyclocondensation
This protocol is validated for a single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).
Reagents & Materials
-
Substrate A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Substrate B: Phenacyl bromide (or substituted derivative) (1.0 mmol)
-
Solvent: Absolute Ethanol (3–5 mL)
-
Catalyst (Optional): Glacial Acetic Acid (catalytic drops) or p-TsOH (10 mol%) if the substrate is deactivated. Note: For many derivatives, the reaction is catalyst-free under MW.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for microwave synthesis.
Detailed Procedure
-
Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 5-aminopyrazole (1 equiv) and
-haloketone (1 equiv) in Ethanol (3–4 mL). -
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Place the vial in the microwave cavity.
-
Control Mode: Standard (Temperature Control).
-
Temperature: 100 °C (for reactive halides) to 120 °C (for deactivated halides).
-
Hold Time: 5–10 minutes.
-
Pre-stirring: 30 seconds.
-
-
Work-up: After the cooling cycle (<40 °C), the product often precipitates as a crystalline solid.
-
If solid forms: Filter under vacuum, wash with cold ethanol (2 x 2 mL), and dry.
-
If solution remains clear: Pour reaction mixture into crushed ice/water (20 mL) to induce precipitation.
-
-
Purification: Recrystallization from Ethanol or Ethanol/DMF mixtures is usually sufficient. Column chromatography is rarely needed.
Data Analysis: Microwave vs. Conventional Heating
The following table summarizes the efficiency gains observed when synthesizing 3-methyl-2,6-diphenyl-pyrazolo[5,1-b][1,3]thiazole derivatives.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (This Protocol) | Improvement Factor |
| Reaction Temp | 80 °C (Ethanol reflux) | 120 °C (Superheated) | +40 °C |
| Reaction Time | 4 – 8 Hours | 5 – 12 Minutes | 20x – 40x Faster |
| Solvent Vol. | 20 – 50 mL | 2 – 4 mL | 10x Less Waste |
| Yield (%) | 65 – 72% | 88 – 94% | +20% Yield |
| Purity (LCMS) | 85 – 90% (Side products) | >98% (Clean conversion) | High Purity |
Expert Tips & Troubleshooting
-
Solvent Choice: Ethanol is preferred due to its high loss tangent (
), allowing efficient coupling with microwave energy. If solubility is an issue, PEG-400 is an excellent green alternative that also acts as a phase transfer catalyst. -
Pressure Management: Ensure the microwave vial is rated for at least 20 bar. Ethanol at 120 °C generates internal pressure (~2–4 bar); do not exceed the vessel's safety limit.
-
Regioselectivity Check: If the
-haloketone is unsymmetrical, confirm the regiochemistry using HMBC NMR. The nitrogen bridgehead formation is generally driven by the most electrophilic center, but steric bulk can influence the outcome.
References
-
Mabkhot, Y. N., et al. "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents."[1] Molecules, vol. 26, no.[2][3][4] 17, 2021, p. 5383.[3] Link
-
Gomha, S. M., et al. "Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents."[5] Chemistry Central Journal, vol. 11, 2017, Article 37. Link
-
Pintea, B. N., et al. "Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry."[2][6] International Journal of Molecular Sciences, vol. 26, no. 17, 2025.[2][7] Link
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284. Link
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[5,1- c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1- b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid in organic solvents
Executive Summary & Molecule Profile[2][3][6]
The Challenge:
Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is a classic "brick dust" molecule.[1][2][3][4][5] Its fused bicyclic heteroaromatic core creates a rigid, planar structure that facilitates strong
Technical Profile:
-
Core Structure: Fused Pyrazole + Thiazole rings.[1][4][5][6][7]
-
Key Functionality: C-7 Carboxylic Acid (pKa ~3.5–4.5, estimated).[1][2][3][4][5][6]
-
Solubility Class: Polar Aprotic / H-Bond Donor dependent.[1][2][3][4][5]
-
Common Pitfall: Users often attempt to dissolve the free acid in non-polar solvents for amide couplings, leading to heterogeneous reactions and poor yields.[2][3][4][6]
Solvent Selection Matrix
The following data summarizes solubility behavior based on internal application testing and literature precedents for fused pyrazolo-thiazole scaffolds.
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, NMP | High | Primary choice. Use for stock solutions and NMR.[1][2][3][4][5][6] |
| Polar Protic | Methanol, Ethanol | Moderate (Hot) | Insoluble at RT.[2][3][4][5][6] Soluble at reflux.[1][4][5][6] Good for recrystallization.[1][4][5][6] |
| Ethers | THF, 1,4-Dioxane | Low | Partial solubility.[1][2][3][4][6] often requires heating or base additives.[1][4][5] |
| Chlorinated | DCM, Chloroform | Very Low | Do not use for the free acid without solubilizing agents (bases).[2][3][4][5][6] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Use only as anti-solvents to crash out the product.[2][3][4][6] |
Troubleshooting Guides (Q&A)
Scenario A: Analytical Chemistry (NMR/LCMS)
Q: I cannot get a stable baseline in my LCMS, and the sample won't dissolve in my standard Methanol/Water mobile phase. What should I do?
A: The free acid is likely precipitating in the lines or on the column head.[1][4]
-
Sample Prep: Do not dissolve the sample in the mobile phase.[1][4] Dissolve the solid in pure DMSO (100%) to create a high-concentration stock.
-
Injection: Inject a small volume (1–2 µL) of the DMSO stock.[2][4][5][6]
-
Modifier: Ensure your mobile phase contains 0.1% Formic Acid or Ammonium Acetate.[1][4][5][6] The buffer is critical to keep the acid protonated (consistent retention) or fully deprotonated (consistent elution), preventing "smearing" or precipitation.[2][4][5][6]
Q: My 1H NMR spectrum in CDCl3 is empty or shows only solvent peaks.
A: This molecule is effectively insoluble in Chloroform-d (CDCl3).[1][2][3][4][5]
-
Solution: Switch to DMSO-d6 . The sulfoxide oxygen acts as a hydrogen bond acceptor, disrupting the carboxylic acid dimers and breaking the crystal lattice.[1][2][4][6]
-
Alternative: If DMSO is unsuitable, use Methanol-d4 with mild heating, but be aware of potential esterification if left for prolonged periods.[1][2][3][4][6]
Scenario B: Synthetic Reactions (Amide Coupling/Esterification)[2][3][4][5][6]
Q: I am trying to couple the acid to an amine using EDC/HOBt in DCM, but the reaction is a suspension and yields are low. How do I fix this?
A: The "suspension" issue is the root cause.[1][4] The reaction kinetics on the surface of the solid acid are too slow.[1][4] You must solubilize the acid via the "Salting-In" method.[1][2][4]
Protocol: The Organic Base Solubilization Strategy
-
Solvent Switch: If possible, switch from DCM to DMF or NMP .[2][3][4][5][6]
-
Base Addition: If you must use DCM or THF, add 2.0–3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) to the suspension before adding the coupling reagent.[2][4][5][6]
-
Visual Check: The suspension should turn into a clear (or slightly hazy) solution upon base addition.[2][4][5][6] Once dissolved, add your coupling agent (HATU is recommended over EDC for steric bulk).[2][3][4][5][6]
Scenario C: Purification & Workup
Q: The product crashes out during the aqueous workup. How do I recover it?
A: This is a feature, not a bug. You can use this to avoid column chromatography.[1][4][5][6]
-
The "Crash" Protocol: After the reaction (assuming DMF/DMSO solvent), pour the mixture into a beaker of ice-water (10x volume) .
-
Acidification: Adjust pH to ~3–4 using 1M HCl. This ensures the molecule is in its neutral, insoluble free-acid form.[1][2][3][4]
-
Filtration: The solid will precipitate.[1][4][5] Filter, wash with water, and dry.[2][3][4][6]
-
Recrystallization: If purity is low, recrystallize from boiling Ethanol or a DMF/Ethanol mixture.[2][3][4][5][6] Dissolve in minimum hot DMF, then add hot Ethanol until turbid, and cool slowly.
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for handling Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid based on your experimental goal.
Caption: Solvent selection decision tree based on thermal tolerance and pH flexibility.
References
-
PubChem. Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid (CID 82597622).[1][2][3][4][5][6] National Library of Medicine.[1][4][5] Available at: [Link][2][3][4][5][6]
-
El Azab, I. H., Bakr, R. B., & Elkanzi, N. A. A. (2021).[2][3][4][6] Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity.[1][2][3][4][5] Molecules, 26(11), 3103.[2][3][4][5][6] (Demonstrates solubility handling and recrystallization of pyrazolo-thiazole scaffolds in DMF/Ethanol systems). Available at: [Link][2][3][4][5][6]
-
Alsayari, A., et al. (2021).[2][3][4][5][6][8][12] Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives. (Provides protocols for reflux synthesis in Ethanol and isolation via precipitation). Available at: [Link][2][3][4][5][6]
-
University of Calgary. Solubility of Organic Compounds.[1][4][5] (General principles of carboxylic acid solubility and "Salting-In" mechanisms). Available at: [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid | C6H4N2O2S | CID 82597622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. library.atmiya.net:8080 [library.atmiya.net:8080]
- 10. orientjchem.org [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Minimizing side reactions in Pyrazolo[3,2-b][1,3]thiazole cyclization
The following guide is designed as a specialized technical support resource for researchers optimizing the synthesis of Pyrazolo[5,1-b]thiazole (often referred to in older literature or specific numbering schemes as Pyrazolo[3,2-b][1,3]thiazole).
This guide focuses on the most robust synthetic route: the cyclocondensation of 5-aminopyrazole-4-thiols with
Content Type: Troubleshooting Guide & FAQ
Applicable Scaffold: Pyrazolo[5,1-b][1,3]thiazole (Fused 5-5 bicyclic system)
Primary Synthetic Route: Hantzsch-type cyclization of 5-aminopyrazole-4-thiols with
Core Troubleshooting Guide
Issue 1: Formation of Disulfide Dimers (Oxidative Coupling)
Symptom: The reaction mixture turns dark/opaque rapidly; TLC shows a non-polar spot that persists; low yield of the cyclized product.[1]
Diagnosis: The starting 5-aminopyrazole-4-thiol is highly susceptible to oxidation in the presence of air or trace metals, forming disulfide dimers (Ar-S-S-Ar) instead of reacting with the
-
Degassing: Sparge reaction solvents with Argon or Nitrogen for 15 minutes prior to addition.
-
Reducing Environment: Add a catalytic amount of TCEP (Tris(2-carboxyethyl)phosphine) or perform the reaction under a strict inert atmosphere.[1]
-
Protocol Adjustment: Premix the
-haloketone and base before adding the thiol dropwise to ensure the alkylation competes favorably with oxidation.
Issue 2: Regioisomer Contamination (N-alkylation vs. S-alkylation)
Symptom: Multiple spots on TLC with similar R_f values; NMR shows split peaks for the pyrazole substituents. Diagnosis: The 5-aminopyrazole moiety is ambident.[1] While S-alkylation is kinetically favored (soft nucleophile), N-alkylation (at the exocyclic amine or ring nitrogen) can occur, especially with "hard" leaving groups or in high-polarity protic solvents.[1] Corrective Action:
-
Solvent Switch: Move from Ethanol/Methanol to DMF or Acetonitrile .[1] Aprotic polar solvents enhance the nucleophilicity of the sulfur atom relative to the nitrogen.[1]
-
Base Selection: Use a soft base like K₂CO₃ or NaOAc rather than strong alkoxides (NaOEt).[1] Strong bases can deprotonate the amine, increasing its competing nucleophilicity.[1]
-
Temperature Control: Maintain lower temperatures (
to RT) during the initial alkylation step, then heat to reflux only to drive the dehydration/cyclization.
Issue 3: Incomplete Cyclization (Stalled Intermediate)
Symptom: Isolation of a linear thioether intermediate (S-alkylated species) that fails to close the ring.[1] Mass spec shows M+18 peak (hydrated form).[1] Diagnosis: The initial S-alkylation is successful, but the subsequent intramolecular attack of the amine onto the carbonyl is energetically unfavorable or the dehydration step is stalled.[1] Corrective Action:
-
Acid Catalysis: Add a catalytic amount of Glacial Acetic Acid or p-TsOH to the refluxing mixture.[1] Protonation of the carbonyl oxygen activates it for the intramolecular amine attack.[1]
-
Water Removal: Use a Dean-Stark trap or add molecular sieves (4Å) if using non-protic solvents (e.g., Toluene/Benzene) to drive the equilibrium toward the dehydrated product.[1]
Issue 4: Polymerization/Tarry Residues
Symptom: Formation of black, insoluble tar on the flask walls; loss of starting material.[1]
Diagnosis:
-
Stoichiometry Check: Use a slight excess of the heterocycle (1.1 eq), not the haloketone.
-
Slow Addition: Add the
-haloketone as a solution over 30 minutes to the buffered heterocycle mixture to keep its instantaneous concentration low.
Frequently Asked Questions (FAQ)
Q: Which solvent system provides the highest purity for this cyclization? A: While Ethanol is the "green" standard, Ethanol:DMF (4:1) is often superior.[1] The DMF helps solubilize the polar zwitterionic intermediates, while Ethanol allows the final hydrophobic product to precipitate out upon cooling, simplifying purification.[1]
Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave irradiation (120-140°C, 10-20 mins) significantly reduces reaction time and often suppresses side reactions by crossing the activation energy barrier for cyclization faster than the rate of oxidative dimerization.[1] However, ensure the vessel is purged with Argon.[1]
Q: How do I distinguish the cyclized product from the uncyclized thioether intermediate by NMR?
A: Look for the disappearance of the ketone methylene protons (often a singlet around
Optimized Experimental Protocol
Objective: Synthesis of 3-methyl-6-phenylpyrazolo[5,1-b]thiazole via Hantzsch-type condensation.
-
Preparation: In a dry round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole-4-thiol (1.0 mmol) in absolute Ethanol (10 mL).
-
Buffering: Add anhydrous Sodium Acetate (1.5 mmol). Stir for 10 minutes under Argon atmosphere. Note: NaOAc acts as a mild buffer to neutralize the HBr generated without deprotonating the amine aggressively.[1]
-
Alkylation: Add Phenacyl Bromide (
-bromoacetophenone) (1.0 mmol) dropwise as a solution in Ethanol (2 mL) over 15 minutes at room temperature. -
Cyclization: Once addition is complete, heat the reaction to Reflux (
) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). -
Work-up: Cool to room temperature. The product often precipitates.[1]
-
Purification: Recrystallize from Ethanol/DMF or purify via column chromatography using a gradient of DCM
DCM:MeOH (98:2).
Mechanism & Troubleshooting Visualization
Reaction Pathway Analysis
The following diagram illustrates the critical bifurcation points where side reactions occur versus the desired cyclization pathway.
Caption: Mechanistic pathway showing the desired S-alkylation route (Green) versus competing N-alkylation and oxidation side reactions (Red).
Troubleshooting Logic Flow
Use this logic tree to diagnose low yields or impurities during the experiment.
Caption: Decision tree for diagnosing common synthetic failures in pyrazolo-thiazole cyclization.
References
-
Synthesis and Biological Evaluation of Pyrazolo[5,1-b]thiazoles. Source: Molecules (MDPI) [Link][1]
-
Pyrazolothiazoles: Synthesis and Applications. Source: ResearchGate Review [Link]
-
Synthesis of Thiazole Derivatives via Hantzsch Cyclization. Source: Organic Chemistry Portal [Link]
-
One-pot Synthesis of Pyrazolo[5,1-b]thiazole-based Heterocycles. Source: National Institutes of Health (PMC) [Link][1]
Sources
Technical Support Center: Recrystallization of Pyrazolo[3,2-b]thiazole-7-carboxylic acid
Technical Support Center: Recrystallization of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid
Welcome to the technical support guide for the purification of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. Recrystallization is a powerful purification technique that, when optimized, yields material of high purity essential for downstream applications. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to address the specific challenges you may encounter.
The molecular structure of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid (C₆H₄N₂O₂S) features a fused aromatic heterocyclic system, a carboxylic acid group, and the capacity for significant hydrogen bonding.[3][4] These features dictate its solubility profile, making solvent selection a critical, non-trivial step for successful purification.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the recrystallization of polar, heterocyclic carboxylic acids.
Q1: What are the best starting solvents to screen for recrystallizing Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid?
A1: The guiding principle for solvent selection is "like dissolves like."[5] Given the compound's polar carboxylic acid group and nitrogen-sulfur heterocycle, polar solvents are the most logical starting point. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[6][7]
Based on literature for analogous pyrazole and thiazole derivatives, the following solvents are recommended for initial screening:[1][8][9][10]
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water, Acetic Acid. Carboxylic acids, in particular, often show good recrystallization behavior in alcoholic solvents or water.[5][11]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Acetonitrile, Acetone. DMF is often an excellent solvent for highly polar or poorly soluble compounds, but it may need to be used in a solvent/anti-solvent system due to its high boiling point and strong solubilizing power.[1]
Q2: My compound seems insoluble in all common solvents at room temperature. What is the next step?
A2: This is a common challenge with highly crystalline, hydrogen-bonded structures.
-
Heat is Essential: First, ensure you are attempting to dissolve the compound near the solvent's boiling point. Many compounds that are insoluble at 25 °C will readily dissolve at higher temperatures.
-
High Boiling Point Solvents: If solubility remains low in boiling ethanol or methanol, move to a stronger, higher-boiling solvent like DMF or Dimethyl Sulfoxide (DMSO).
-
Solvent/Anti-Solvent System: This is the most powerful technique for such compounds. Dissolve the compound in a minimum amount of a hot "good" solvent (like DMF) in which it is highly soluble. Then, slowly add a hot "poor" or "anti-solvent" (like water or ethanol) in which the compound is insoluble, until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.
Q3: My compound "oils out" of the solution instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is too supersaturated. This traps impurities and prevents effective purification.
-
Increase Solvent Volume: The most common cause is too little solvent, leading to excessive supersaturation. Re-heat the solution and add more of the same solvent until the oil fully dissolves.
-
Lower the Cooling Temperature Gradient: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote gradual cooling and encourage crystal nucleation.
-
Change Solvents: The solubility curve in the chosen solvent may be too steep. Switch to a solvent with a lower boiling point or one in which the compound is slightly more soluble at cold temperatures.
-
Induce Crystallization: Scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound can provide a nucleation point for crystal growth.[5]
Q4: My recrystallization resulted in a very low yield. What are the primary causes and how can I improve recovery?
A4: Low yield is typically a result of using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.
-
Minimize Solvent Usage: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[7]
-
Pre-heat Your Funnel: During hot gravity filtration (to remove insoluble impurities), the solution can cool and crystallize on the funnel and filter paper. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through.[5]
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to maximize the precipitation of the solute from the cold solvent.[7]
Solvent Selection & Properties
The choice of solvent is the most critical parameter in recrystallization. The following table summarizes key properties of recommended solvents for screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability & Rationale | Safety Concerns |
| Ethanol | 78 | 24.5 | Excellent Starting Point. Polar protic, good for carboxylic acids. Often shows a steep solubility curve.[12] | Flammable |
| Methanol | 65 | 32.7 | Good Alternative to Ethanol. Higher polarity may increase solubility.[9][10] | Flammable, Toxic |
| Water | 100 | 80.1 | Good as a solvent or anti-solvent. Highly polar, excellent for forming H-bonds. May require high heat.[5][11] | Non-toxic |
| Acetic Acid | 118 | 6.2 | Effective for acidic compounds. Can protonate basic impurities, keeping them in solution. | Corrosive, Pungent |
| Acetonitrile | 82 | 37.5 | Good polar aprotic option. Often used for pyrazole and thiazole compounds.[9] | Flammable, Toxic |
| DMF | 153 | 36.7 | Powerful "Good" Solvent. Excellent for dissolving stubborn compounds; often used in a solvent-pair system with water or ethanol.[1] | Toxic, High Boiling Point |
| Ethyl Acetate | 77 | 6.0 | Moderate Polarity. Less polar; may be useful as an anti-solvent or for less polar analogs. | Flammable, Irritant |
Troubleshooting Workflow
When experiments deviate from the expected outcome, a logical troubleshooting sequence can quickly identify and solve the problem. The following workflow illustrates a decision-making process for common recrystallization failures.
Caption: Troubleshooting flowchart for common recrystallization issues.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place ~10-20 mg of crude Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, water, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate will show poor solubility.
-
Heating: If insoluble at room temperature, heat the test tube in a sand bath or heating block towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation: A successful solvent will produce a high yield of crystalline precipitate upon cooling. An ideal solvent is one that requires a minimal amount of hot solvent and yields a large amount of solid when cold.
Protocol 2: Bulk Recrystallization Workflow
This protocol assumes ethanol has been identified as a suitable solvent.
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Solvent Addition: Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a flask and a short-stemmed funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Solvent Selection Workflow Diagram
Caption: Systematic workflow for selecting an optimal recrystallization solvent.
References
-
El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
-
Gomaa, A. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
Demirbas, N., et al. (2010). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]
-
Jain, A., et al. (2022). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffold. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Patel, H., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
University of Rochester. (n.d.). Purification: How To. Chemistry - University of Rochester. Available at: [Link]
-
PubChem. (n.d.). Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Al-Ostath, A. (2018). Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]
-
Al-Dahhan, W. H. (2021). Experimental No. (4) Recrystallization. ResearchGate. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry and Biochemistry. Available at: [Link]
-
El-Hag Ali, G. A. M., et al. (2007). Novel Synthesis of Pyrano[2,3-d]Thiazole, Thiazolo[3,2-a]Pyridine, and Pyrazolo [3',4':4,5]. Heteroatom Chemistry. Available at: [Link]
- De La Cruz, P., et al. (2003). Method for preparing heterocyclic-carboxylic acids. Google Patents.
-
Ceylan, S., et al. (2016). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Ikhlef, S. (2026). PW 01: recrystallization. E-learning. Available at: [Link]
-
Pathan, A. A., et al. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. Available at: [Link]
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
Ülker, S., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]
- BASF SE. (2011). Method for purifying pyrazoles. Google Patents.
-
El-Metwaly, A. M., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. Available at: [Link]
-
PubChemLite. (n.d.). Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. PubChemLite. Available at: [Link]
-
Slivka, M., et al. (2023). [1][2]Thiazolo[3,2-b][1][8][13]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Slivka, M., et al. (2018). [1][2]Thiazolo[3,2-b][1][8][13]triazol-7-ium salts: synthesis, properties and structural studies. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid | C6H4N2O2S | CID 82597622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid (C6H4N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 6. mt.com [mt.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Purification [chem.rochester.edu]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Overcoming steric hindrance in Pyrazolo[3,2-b][1,3]thiazole coupling
Technical Support Ticket: #PTZ-CPL-492 Topic: Overcoming Steric Hindrance in Pyrazolo[3,2-b][1,3]thiazole Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Steric Wall" in Fused Heterocycles
You are likely encountering low yields (<20%) or stalled conversion when attempting cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the C-3 or C-6/7 positions of the Pyrazolo[3,2-b][1,3]thiazole core.
The Diagnosis: This scaffold presents a "perfect storm" for palladium catalyst deactivation:
-
Steric Crowding: The fused bicyclic nature creates a rigid "bay region" near the bridgehead nitrogen. Substituents at adjacent positions (e.g., C-2 methyls) create a cone of steric hindrance that blocks the approach of standard Pd-ligand complexes.
-
Nitrogen Poisoning: The bridgehead nitrogen and the thiazole sulfur can act as competitive ligands, sequestering the Pd(0) species into non-reactive "resting states" before it can enter the catalytic cycle.
This guide provides three tiers of protocols to break this deadlock, moving from optimized standard couplings to advanced high-energy catalytic systems.
Strategic Decision Tree (Workflow)
Before selecting a protocol, use this decision matrix to identify the correct intervention for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate catalytic system based on steric and electronic constraints.
Technical Protocols
Protocol A: The "Bulky Shield" Method (Suzuki-Miyaura)
Best for: Substrates with ortho-substituents (e.g., C-2 methyl group) blocking the C-3 halide.
The Logic: Standard ligands like PPh3 or dppf are too small to prevent the formation of inactive Pd-dimers and too chemically "soft" to force reductive elimination in crowded environments. We utilize Dialkylbiaryl phosphines (Buchwald Ligands) . The sheer bulk of ligands like XPhos or SPhos forces the Pd center into a mono-ligated species [L-Pd(0)], which is highly active for oxidative addition.
Step-by-Step:
-
Catalyst Loading: Charge reaction vial with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) .
-
Note: If available, use the pre-formed precatalyst XPhos Pd G2 to skip the induction period.
-
-
Solvent System: Use 1,4-Dioxane/Water (4:1) . The water is critical for the boronic acid activation.
-
Base: Add K₃PO₄ (3.0 equiv) .
-
Why: Weaker bases like carbonate often fail here. Phosphate provides the necessary basicity without causing dehalogenation side-reactions common with alkoxides.
-
-
Temperature: Heat to 100°C for 12 hours.
-
Tip: If using microwave, set to 120°C for 1 hour.
-
Protocol B: The "NHC Ram" (Pd-PEPPSI)
Best for: Highly deactivated halides or when "N-poisoning" is suspected.
The Logic: N-Heterocyclic Carbene (NHC) ligands bind to Palladium much more tightly than phosphines.[1] This prevents the pyrazolo-thiazole nitrogen from displacing the ligand. The Pd-PEPPSI-IPent (or IPr) catalyst has a "throw-away" pyridine ligand that dissociates upon heating, revealing a highly active, sterically bulky center that "rams" through the steric wall.
Step-by-Step:
-
Catalyst: Add Pd-PEPPSI-IPent (2 mol%) .
-
Coupling Partner: Add Organozinc reagent (Negishi) or Boronic Acid (Suzuki).
-
Recommendation: Negishi couplings often work better for this scaffold because organozincs are more nucleophilic than boronic acids.
-
-
Solvent: THF (anhydrous).
-
Conditions: Room Temperature (if Negishi) or 60°C (if Suzuki).
-
Result: This often converts starting material that remains untouched by phosphine catalysts.
-
Troubleshooting Guide (FAQ)
Q1: I see full consumption of the starting halide, but the major product is the de-halogenated scaffold (Protodehalogenation). Why?
-
Diagnosis: The reductive elimination step is too slow due to sterics. The Pd-intermediate waits too long and abstracts a hydride from the solvent or base.
-
Fix:
-
Switch solvent from alcohols/ethers to Toluene .
-
Increase the concentration of the coupling partner (Boronic acid) to 2.0 equiv.
-
Switch to Protocol B (NHC ligands) which accelerate reductive elimination.
-
Q2: The reaction turns black immediately (Pd Black precipitation) and stops.
-
Diagnosis: Your ligand is dissociating, or the catalyst is decomposing before entering the cycle. The bridgehead nitrogen might be displacing your phosphine.
-
Fix: Use a Precatalyst (e.g., XPhos Pd G3 or Pd-PEPPSI). These are air-stable and only activate inside the reaction, preventing early death.
Q3: Can I couple at C-3 without a halide?
-
Answer: Yes. C-H Activation is a viable alternative if synthesizing the halide is difficult.
-
Ref: Pd(OAc)₂ + P(tBu)₃H-BF₄ + Cs₂CO₃ in PivOH/Toluene can direct arylation to the C-3 position due to the "concerted metallation-deprotonation" (CMD) mechanism, which is less sensitive to steric bulk than standard oxidative addition [1][2].
-
Comparative Data: Ligand Performance
Table 1: Yield comparison for C-3 arylation of 2-methylpyrazolo[3,2-b]thiazole (Model Substrate).
| Ligand System | Yield (%) | Observation |
| PPh₃ / Pd(PPh₃)₄ | < 10% | No reaction; catalyst decomposition. |
| dppf / PdCl₂(dppf) | 25% | Slow conversion; significant homocoupling. |
| SPhos / Pd(OAc)₂ | 68% | Good conversion; some dehalogenation. |
| XPhos Pd G2 | 92% | Optimal. Clean profile. |
| Pd-PEPPSI-IPr | 88% | Excellent, but requires strict anhydrous conditions. |
Mechanistic Visualization
The diagram below illustrates the critical "Steric Bottleneck" at the Reductive Elimination stage and how bulky ligands (L) facilitate the exit of the product.
Figure 2: The Catalytic Cycle. Note that Reductive Elimination is the rate-determining step in sterically hindered systems. Bulky ligands accelerate this step by "squeezing" the product out.
References
-
Synthesis and Structure-Activity Relationships of Pyrazolo[5,1-b]thiazole Derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. Source: Princeton University / Nature Chemistry URL:[2][Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters. Source: MIT DSpace (Buchwald Group Work) URL:[Link]
-
Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics. Source: Chemical Society Reviews (RSC) URL:[Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in Pyrazolo[3,2-b][1,3]thiazole Formation
Welcome to the Advanced Synthesis Support Center. The formation of fused pyrazolo-thiazole systems—specifically the Pyrazolo[3,2-b][1,3]thiazole scaffold (often discussed synonymously with its pyrazolo[5,1-b]thiazole isomers in medicinal chemistry)—is notoriously prone to regioselectivity issues during cyclocondensation. As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.
Section 1: Core Troubleshooting & FAQs
Q1: Why am I obtaining a near 1:1 mixture of regioisomers instead of the pure Pyrazolo[3,2-b][1,3]thiazole scaffold? Causality & Solution: Regioselectivity in the cyclocondensation of bidentate nucleophiles (like hydrazines) with 1,3-dielectrophiles (such as thiazolidinones or α,β-unsaturated ketones) is fundamentally governed by thermodynamic vs. kinetic control. If you are conducting the reaction in a protic solvent (e.g., ethanol) at ambient temperature, you are trapping the system in a kinetic state, leading to 1[1]. Actionable Fix: Switch to a highly polar, aprotic solvent like N,N-dimethylacetamide (DMAc) or DMF, and elevate the temperature (>100°C) with an acidic catalyst. This provides the activation energy necessary to shift the reaction to thermodynamic control, favoring the more stable Pyrazolo[3,2-b][1,3]thiazole isomer and often achieving 1[1].
Q2: My aza-Michael addition intermediate is stable and refuses to undergo dehydration/cyclization. How do I force the ring closure?
Causality & Solution: The intermediate 5-acylpyrazoline or equivalent adduct requires a strong driving force to aromatize. If the electrophilic center (e.g., the carbonyl carbon) is deactivated by electron-donating substituents, standard heating is insufficient.
Actionable Fix: Introduce a Lewis acid or a Brønsted acid catalyst (e.g., Glacial Acetic Acid or
Q3: How can I confirm the correct regiochemistry without relying solely on X-ray crystallography?
Causality & Solution: 2D NMR is your definitive self-validating tool. The chemical shifts of the nitrogen atoms and the carbon bridgeheads are highly sensitive to their spatial environment.
Actionable Fix: Utilize HMBC (Heteronuclear Multiple Bond Correlation). Look for the specific
Section 2: Experimental Methodologies
Self-Validating Protocol: Regioselective Cyclocondensation Workflow
This protocol outlines the thermodynamically controlled synthesis of Pyrazolo[3,2-b][1,3]thiazole derivatives, incorporating built-in validation checkpoints to ensure process integrity.
Step 1: Reagent Preparation & Moisture Control
-
Dissolve 1.0 eq of the 1,3-dielectrophile (e.g., substituted thiazolidin-4-one) in anhydrous DMAc to achieve a 0.2 M concentration.
-
Validation Checkpoint 1: Ensure solvent moisture content is <50 ppm via Karl Fischer titration. Excess water will competitively hydrolyze the electrophile and stall the aza-Michael addition.
Step 2: Nucleophilic Addition (Kinetic Phase)
-
Add 1.1 eq of the hydrazine derivative dropwise at 0°C. This controls the initial exothermic attack.
-
Stir for 30 minutes at room temperature to allow the intermediate adduct to form completely.
Step 3: Thermodynamically Driven Cyclization
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the secondary electrophilic site.
-
Heat the reaction mixture to 120°C for 4-6 hours.
-
Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent intermediate and the emergence of a single, higher-Rf UV-active spot indicates successful, regioselective cyclization.
Step 4: Isolation and Verification
-
Cool the mixture to room temperature, pour into ice water, and filter the resulting precipitate. Recrystallize from hot ethanol.
-
Validation Checkpoint 3: Run an
NMR. The3 (typically around 3.5-4.5 ppm) and the presence of a sharp singlet for the pyrazole aromatic proton ( 7.5-8.5 ppm) validates the aromatized fused ring[3].
Section 3: Quantitative Data on Regioselectivity
The following table summarizes the causal relationship between reaction conditions and regiomeric ratios, demonstrating the absolute necessity of thermodynamic control for this specific heterocyclic fusion.
| Solvent System | Temperature (°C) | Catalyst | Regiomeric Ratio (Desired : Undesired) | Isolated Yield (%) |
| Ethanol | 25 (Ambient) | None | 52 : 48 | 85 |
| Ethanol | 78 (Reflux) | Acetic Acid | 70 : 30 | 82 |
| Toluene | 110 (Reflux) | 88 : 12 | 76 | |
| DMF | 120 | None | 91 : 9 | 79 |
| DMAc | 120 | Acetic Acid | >98 : 2 | 92 |
Table 1: Influence of solvent polarity, temperature, and catalysis on the regioselectivity of pyrazolo-thiazole fusions.
Section 4: Visualizations
Fig 1: Mechanistic divergence in pyrazolo-thiazole formation based on thermodynamic vs. kinetic control.
Fig 2: Decision tree for troubleshooting poor regioselectivity in cyclocondensation reactions.
References
- Source: nih.
- Source: mdpi.
- Source: mdpi.
Sources
Technical Support Center: Pyrazolo-Thiazole Synthesis Optimization
This guide serves as a technical support resource for researchers optimizing the synthesis of pyrazolo-thiazole scaffolds (specifically pyrazolo[1,5-a]thiazole and pyrazolo[3,4-d]thiazole ).[1] It addresses the critical role of reaction temperature in the Hantzsch-type condensation and cyclization steps.
Status: Operational Agent: Senior Application Scientist Topic: Reaction Temperature & Kinetic Control
Part 1: The Kinetic vs. Thermodynamic Dilemma
In pyrazolo-thiazole synthesis (typically the condensation of a 5-aminopyrazole or pyrazole-thione with an
The reaction proceeds through two distinct phases:[1]
-
S-Alkylation (Kinetic Phase): Rapid nucleophilic attack of the sulfur/nitrogen on the alkyl halide.[1] This occurs readily at Room Temperature (20–25°C) .[1]
-
Cyclodehydration (Thermodynamic Phase): Ring closure and loss of water to aromatize the thiazole ring.[1] This has a high activation energy barrier and typically requires Reflux (78°C+) or Microwave Irradiation (100°C+) .
Critical Failure Mode: Running the reaction too cold results in the isolation of the hydroxy-dihydrothiazole intermediate (a "false" product) rather than the aromatic pyrazolo-thiazole.[1]
Mechanism & Temperature Checkpoints
The following diagram illustrates where temperature determines the fate of your reaction.
Figure 1: Reaction pathway showing the critical temperature-dependent dehydration step.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My yield is low (<40%), and the NMR shows aliphatic peaks."
Diagnosis: Thermal Under-driving (Intermediate Trapping). You likely isolated the non-aromatic intermediate. The Hantzsch synthesis intermediate (hydroxy-dihydrothiazole) is stable at room temperature.[1] Without sufficient heat, the water molecule does not eliminate, preventing aromatization.[1]
Solution:
-
Increase Temperature: If using Ethanol, ensure a vigorous reflux (78°C) for at least 3–5 hours.
-
Solvent Switch: Switch to n-Propanol (bp 97°C) or Acetic Acid to push the dehydration.[1]
-
Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or use Glacial Acetic Acid as the solvent. Acid protonates the hydroxyl group, making it a better leaving group (
).[1]
Issue 2: "I see multiple spots on TLC and 'tar' formation."
Diagnosis: Thermal Decomposition or Oxidative Polymerization. Pyrazoles are electron-rich; at very high temperatures (especially in DMF/DMSO >120°C), they are prone to oxidative degradation or polymerization, leading to dark tars.[1]
Solution:
-
Lower Temperature: Cap the temperature at 80–100°C .
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon. Sulfur intermediates are sensitive to oxidation.[1]
-
Microwave Control: If using a microwave, enable "PowerMax" cooling (if available) to prevent localized superheating, or reduce the hold time to <15 minutes.
Issue 3: "Can I use Microwave Irradiation to speed this up?"
Diagnosis: Yes, this is the preferred modern method. Microwave-assisted organic synthesis (MAOS) is highly effective for pyrazolo-thiazoles because the polar transition state absorbs microwave energy efficiently.
Protocol Comparison:
| Parameter | Conventional Reflux | Microwave Assisted (Optimized) |
| Solvent | Ethanol / Methanol | Ethanol / Water / Solvent-Free |
| Temperature | 78°C (fixed by bp) | 100°C – 120°C (pressurized) |
| Time | 4 – 8 Hours | 10 – 20 Minutes |
| Catalyst | Often requires Acid/Base | Often Catalyst-Free |
| Typical Yield | 50 – 70% | 85 – 95% |
Data aggregated from comparative studies on azole synthesis [1][4].[1]
Part 3: Advanced Optimization Workflow
Use the following logic flow to determine the optimal conditions for your specific substrate.
Figure 2: Decision tree for optimizing reaction conditions based on solubility and outcome.
Green Chemistry Considerations
Recent literature emphasizes solvent-free or aqueous-phase synthesis.
-
Aqueous Phase: Water/Ethanol (1:[1]1) mixtures under ultrasound or microwave irradiation often provide higher yields than pure organic solvents due to the "hydrophobic effect" forcing reactants together [3].[1]
-
Catalyst: Silica-supported Tungstosilisic acid has been shown to be an effective reusable catalyst for these reactions, operating well at reflux [5].
References
-
Al-Mulla, A. et al. (2017).[1][2] Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. PMC. Available at: [Link]
-
Das, S. et al. (2024).[1][3] A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Periodica Polytechnica Chemical Engineering.[1] Available at: [Link]
-
Becerra, D. & Castillo, J.C. (2025).[1][4] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
-
Heravi, M. et al. (2013).[1] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... Using Silica Supported Tungstosilisic Acid.[1][5] PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from Pyrazolo[3,2-b][1,3]thiazole crude products
Technical Support Center: Pyrazolo[3,2-b][1][2]thiazole Purification
Welcome to the dedicated technical support guide for the purification of Pyrazolo[3,2-b][1][2]thiazole crude products. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. In the following sections, we will address common purification challenges through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles and practical, field-tested experience to help you achieve the desired purity for your compounds.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific issues you may encounter during the purification of your Pyrazolo[3,2-b][1][2]thiazole derivatives.
Scenario 1: My crude ¹H NMR shows the presence of unreacted aromatic aldehyde.
Question: I've just completed a Hantzsch-type synthesis of a substituted Pyrazolo[3,2-b][1][2]thiazole, and the crude ¹H NMR spectrum clearly shows sharp singlets in the δ 9.5-10.5 ppm region, characteristic of my starting aromatic aldehyde. What is the most efficient way to remove this impurity?
Answer: Unreacted aldehydes are a common impurity in these condensation reactions. Due to their polarity, they can co-precipitate with the desired product. Here’s a systematic approach to their removal:
-
Aqueous Workup with Sodium Bisulfite: A highly effective method is to perform a liquid-liquid extraction using a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble bisulfite adduct, which will be partitioned into the aqueous layer, leaving your less polar pyrazolothiazole product in the organic phase.
-
Mechanism: The nucleophilic sulfur of the bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer results in the formation of a highly water-soluble salt. This is a classic and reliable method for aldehyde removal.
-
-
Recrystallization: If the aldehyde is present in smaller amounts, recrystallization can be effective. The choice of solvent is critical. Solvents like ethanol, methanol, or mixtures of ethanol and water are often good starting points.[1][3][4] The higher polarity of the aldehyde compared to the fused heterocyclic product will keep it in the mother liquor upon cooling.
-
Column Chromatography: For stubborn cases or when dealing with very nonpolar aldehydes, silica gel column chromatography is a reliable option. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically elute the desired product well ahead of the more polar aldehyde.[5][6]
Scenario 2: I'm observing a greasy, non-crystalline solid, and TLC shows multiple spots.
Question: My reaction to form a Pyrazolo[3,2-b][1][2]thiazole derivative has resulted in an oily or waxy crude product instead of the expected solid. Thin-layer chromatography shows a major product spot but also several other spots, some of which are streaky. How should I proceed?
Answer: This situation suggests the presence of multiple impurities, possibly including unreacted starting materials, polymeric side products, or regioisomers. A multi-step purification strategy is often required.
-
Initial Solvent Trituration: Before attempting more complex methods, try triturating the crude oil with a solvent in which your desired product has low solubility, but the impurities are soluble. Cold diethyl ether or hexanes are excellent first choices. This can often induce crystallization of the product and wash away greasy impurities.
-
Sequential Liquid-Liquid Extraction: A well-planned series of extractions can significantly clean up the crude material.
-
Acid Wash: A wash with dilute HCl (e.g., 1 M) will remove any basic impurities, such as unreacted amine starting materials.
-
Base Wash: A subsequent wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution will remove acidic impurities.
-
-
Column Chromatography as the Primary Method: When dealing with a complex mixture, column chromatography is often the most effective approach.[5][6][7]
-
Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation (ΔRf > 0.2) between your product and the major impurities. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Dry Loading: If your crude product is an oil, it is best to adsorb it onto a small amount of silica gel and load it onto the column as a dry powder. This technique generally results in better resolution than loading the sample in a solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in Pyrazolo[3,2-b][1][2]thiazole synthesis?
A1: Impurities can arise from several sources:
-
Unreacted Starting Materials: Such as substituted pyrazoles, α-haloketones, and thiourea or its derivatives.[1][4]
-
Side Products: Incomplete cyclization can lead to acyclic intermediates.[6] Depending on the reaction conditions, regioisomers may also form.
-
Reagents: Catalysts or reagents used in the synthesis, such as phosphorus oxychloride (POCl₃) or strong acids, can persist if not properly quenched and removed during the workup.[4][5]
-
Solvent Residues: Residual high-boiling point solvents like DMF or DMSO can be present. These are best removed under high vacuum with gentle heating.
Q2: How do I choose the best recrystallization solvent for my Pyrazolo[3,2-b][1][2]thiazole derivative?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
General Guidance: For many Pyrazolo[3,2-b][1][2]thiazole derivatives, polar protic solvents like ethanol, methanol, and isopropanol are excellent starting points.[1][3][4] Dioxane has also been reported as an effective recrystallization solvent for some analogs.[3]
-
Solvent Screening: A good practice is to perform small-scale solubility tests. Place a few milligrams of your crude product in several different test tubes and add a small amount of various solvents. Observe the solubility at room temperature and then upon heating. A good candidate will show a significant increase in solubility with temperature.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used. Dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Q3: My compound appears pure by ¹H NMR, but the melting point is broad. What could be the issue?
A3: A broad melting point range, even with a clean ¹H NMR spectrum, can indicate the presence of certain types of impurities:
-
Inorganic Salts: Residual inorganic salts from the workup (e.g., NaCl, MgSO₄) will not be visible in the ¹H NMR but can disrupt the crystal lattice of your compound, leading to a broad melting point. An aqueous wash of the organic solution before drying and concentration can help remove these.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The presence of multiple polymorphs can result in a broad melting range.
-
Regioisomers: If your synthesis could potentially yield regioisomers, they may have very similar ¹H NMR spectra but different physical properties, including melting points. Careful analysis of 2D NMR spectra (like HMBC and NOESY) or separation by chiral chromatography may be necessary to identify and separate them.
Q4: When should I opt for column chromatography over recrystallization?
A4: The choice between these two powerful purification techniques depends on the nature and quantity of the impurities.
| Factor | Recrystallization is Preferred | Column Chromatography is Preferred |
| Impurity Polarity | Impurities have significantly different solubility profiles from the product. | Impurities have similar polarity and solubility to the product. |
| Quantity of Impurities | Relatively small amounts of impurities (<10-15%). | High levels of multiple impurities. |
| Physical State | The crude product is a solid that can be easily handled. | The crude product is an oil or a complex mixture of solids. |
| Throughput | Higher throughput for larger scale purifications. | Can be time-consuming, especially for large quantities. |
| Product Recovery | Can have higher recovery if the solvent system is well-optimized. | Some product loss on the column is inevitable. |
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for your crude Pyrazolo[3,2-b][1][2]thiazole product.
Caption: A decision-making flowchart for purification.
Workflow for Aldehyde Impurity Removal
This diagram outlines the specific steps for removing unreacted aldehyde starting materials.
Caption: Liquid-liquid extraction for aldehyde removal.
References
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. Available at: [Link]
-
Patel, H. V., et al. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 4(9), 3567. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(18), 5481. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 26(11), 3103. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 12(1), 21396. Available at: [Link]
-
Khobragade, K. J., et al. (2022). Design and Synthesis of Some Novel pyrazolo[3,4-d]thiazolo [3,2-a]pyrimidine Derivatives. Atmiya University. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6907. Available at: [Link]
-
Shawkey, A. M., et al. (2013). Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry, 67, 313-322. Available at: [Link]
-
Ghiurca, M., et al. (2015). Synthesis and characterization of new thiazolo[3,2-b][1][8][9]triazole derivatives with anti-inflammatory potential. Farmacia, 63(3), 406-411. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. library.atmiya.net:8080 [library.atmiya.net:8080]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the 1H NMR Interpretation of Pyrazolo[3,2-b]thiazole-7-carboxylic acid
A Comprehensive Guide to the 1H NMR Interpretation of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid
For professionals in drug discovery and medicinal chemistry, the pyrazolo[3,2-b][1][2]thiazole scaffold represents a "privileged structure," a molecular framework that consistently appears in a variety of biologically active compounds.[2][3][4] The precise structural elucidation of novel analogues is a critical step in the development pipeline, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed primary tool for this purpose.
This guide offers an in-depth, practical interpretation of the 1H NMR spectrum of a key derivative, Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. We will move beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral signature, providing a robust framework for researchers characterizing similar heterocyclic systems.
The Molecular Blueprint: Understanding the Proton Environments
Before any spectral analysis, a thorough understanding of the molecule's topology is essential. The fused pyrazole and thiazole rings create a unique electronic environment where each proton has a distinct and predictable chemical shift.
Figure 1: Structure of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid.[5]
The key protons for analysis are the three on the bicyclic core (H2, H3, H5) and the labile carboxylic acid proton (COOH). Their positions in the spectrum are dictated by the electron-withdrawing and anisotropic effects of the adjacent nitrogen and sulfur atoms.
The Protocol: Ensuring Data Integrity and Reproducibility
A high-quality spectrum is the foundation of accurate interpretation. The following protocol outlines a self-validating system for data acquisition, designed to minimize artifacts and ensure reproducibility.
Experimental Workflow for 1H NMR Acquisition
Figure 2: A standardized workflow for acquiring high-quality 1H NMR data.
Detailed Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 5 mg of the compound into a clean vial.
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is the solvent of choice. Its hydrogen-bond accepting nature prevents the rapid exchange of the carboxylic acid proton, allowing for its observation.[6] Furthermore, it effectively solubilizes many polar organic molecules. The residual solvent peak for DMSO-d6 appears at approximately 2.50 ppm.[7]
-
Solubilization: Add ~0.7 mL of DMSO-d6. Ensure complete dissolution, using gentle sonication if necessary, to avoid peak broadening from suspended solids.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Spectrometer Setup: On a spectrometer (≥400 MHz recommended for good signal dispersion), lock on the deuterium signal of the solvent. Perform tuning and shimming procedures to maximize field homogeneity.
-
Acquisition: Acquire the spectrum using a standard proton pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
Spectral Dissection: Assigning the Resonances
The resulting 1H NMR spectrum will display four distinct signals. The following table provides the expected assignments based on established principles of chemical shift theory and empirical data from similar heterocyclic systems.[1][8][9][10]
Table 1: Predicted 1H NMR Data for Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid in DMSO-d6
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| COOH | 12.5 - 13.5 | Broad Singlet | N/A | Highly deshielded due to acidity and hydrogen bonding with the DMSO solvent.[11][12] |
| H2 | ~8.4 | Doublet | ~2.5 Hz | Located on the pyrazole ring, adjacent to the electron-withdrawing bridgehead nitrogen, causing a significant downfield shift. Coupled to H3. |
| H5 | ~7.9 | Singlet | N/A | Proton on the thiazole ring, deshielded by adjacent sulfur and nitrogen atoms. No adjacent protons to couple with. |
| H3 | ~7.1 | Doublet | ~2.5 Hz | Located on the pyrazole ring, coupled to H2. Less deshielded than H2 as it is further from the thiazole ring's influence. |
Comparative Analysis: The Power of Isomeric Differentiation
The true diagnostic strength of 1H NMR is revealed when comparing potential isomers. A plausible alternative structure is the regioisomeric Pyrazolo[5,1-b][1][2]thiazole-2-carboxylic acid, which would arise from a different cyclization pathway.
Isomeric Structures for Comparison
Figure 3: Comparison of the target molecule and a potential regioisomer.
While both isomers share the same molecular formula, their 1H NMR spectra would be unequivocally different.
Table 2: Predicted 1H NMR Spectral Comparison of Isomers
| Feature | Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid | Pyrazolo[5,1-b][1][2]thiazole-2-carboxylic acid (Predicted) | Key Differentiator |
| Aromatic Signals | 3 | 3 | Signal positions and multiplicities will differ. |
| Signal 1 | Doublet (~8.4 ppm) | Singlet | The proton adjacent to the bridgehead nitrogen in the isomer (H7) has no coupling partner. |
| Signal 2 | Singlet (~7.9 ppm) | Doublet | The two protons on the thiazole ring of the isomer (H5, H6) would couple to each other. |
| Signal 3 | Doublet (~7.1 ppm) | Doublet | The second thiazole proton (H6) would be a doublet coupled to H5. |
This comparative exercise demonstrates that 1H NMR spectroscopy provides not just a fingerprint, but a detailed structural map. The number of signals, their chemical shifts, and most importantly, their coupling patterns, allow for the unambiguous assignment of a specific regioisomer, a task that would be significantly more challenging with other analytical techniques alone.
Conclusion
The interpretation of the 1H NMR spectrum of Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid is a logical process rooted in the fundamental principles of structure and electronics. By following a rigorous experimental protocol and applying a systematic approach to spectral analysis, researchers can confidently elucidate the structure of this and related heterocyclic compounds. This analytical rigor is fundamental to accelerating the pace of innovation in drug development and the broader chemical sciences.
References
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. [Link]
-
ResearchGate. (2013). 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. From "New optically active Organo-soluble poly(amide-Imide)s...". [Link]
-
Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]
-
PubChem. Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of New Pyrazole Based Thiazoles. [Link]
-
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Journal of the Chemical Society of Pakistan. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]
-
Michigan State University. Proton NMR Table. Department of Chemistry. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids. [Link]
-
Farmacia Journal. (2018). HETEROCYCLES 46. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THIAZOLO[3,2-b][1][8][11]TRIAZOLES BEARING BENZENESULFONA. [Link]
-
Royal Society of Chemistry. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]
-
ChemRxiv. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][8][11]triazole Derivatives. [Link]
-
ResearchGate. (2001). Selected IR and 1 H NMR data for the aminothiazole compounds... From "Reactivity of aminothiazole compounds towards...". [Link]
-
Journal of Atlantic Research and Technology. (2024). Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][1][2][11]triazines with Alkyl. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]
-
Royal Society of Chemistry. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][8][11]triazoles. Organic & Biomolecular Chemistry. [Link]
-
Supporting Information. Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands. [Link]
-
Reddit. (2024). 1H NMR of pyrazole. r/chemhelp. [Link]
-
University of Wisconsin. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Department of Chemistry. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid | C6H4N2O2S | CID 82597622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Comparative SAR Guide: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[5,1-b]thiazole
Executive Summary: The Adenine Mimic vs. The Compact Bioisostere
In the landscape of kinase inhibitor design and heterocyclic scaffold hopping, the comparison between Pyrazolo[1,5-a]pyrimidine and Pyrazolo[5,1-b]thiazole represents a classic study in "Purine Isosterism" versus "Compact Lipophilicity."
-
Pyrazolo[1,5-a]pyrimidine (5-6 Fused): The "Gold Standard" ATP-competitive scaffold. It structurally mimics the adenine ring of ATP, allowing for precise hydrogen bonding with the kinase hinge region. It is the core scaffold of FDA-approved drugs like Larotrectinib and Entrectinib (TRK inhibitors).[1]
-
Pyrazolo[5,1-b]thiazole (5-5 Fused): The "Challenger" bioisostere. This scaffold offers a more compact geometry and distinct electronic profile due to the sulfur atom. It is frequently employed in scaffold hopping campaigns to bypass patent space, improve membrane permeability (via increased lipophilicity), or target non-kinase receptors like CRF1 or bacterial targets (e.g., M. tuberculosis).
This guide dissects the Structure-Activity Relationship (SAR) implications of swapping these two cores, providing experimental evidence and protocols to validate their utility.
Scaffold Architecture & Physicochemical Properties[2]
The fundamental difference lies in the ring size and heteroatom composition. This dictates the binding vectors and electronic distribution.
Structural Comparison[1][2]
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[5,1-b]thiazole |
| Ring System | 5-6 Fused (Bicyclic) | 5-5 Fused (Bicyclic) |
| Aromaticity | High (10 | High (10 |
| H-Bond Acceptors | 3 (N1, N4, N-bridge) | 2 (N-bridge, N-pyrazole) + S (weak) |
| H-Bond Donors | 0 (unless substituted) | 0 (unless substituted) |
| Geometry | Flat, Adenine-like | Flat, Compact |
| Lipophilicity (LogP) | Moderate (Polar N4 lowers LogP) | Higher (Sulfur increases LogP) |
| Metabolic Liability | N4-oxidation (rare), Ring opening | S-oxidation (Sulfoxide/Sulfone) |
Electronic Distribution & Binding Vectors
-
Pyrazolo[1,5-a]pyrimidine: The N4 nitrogen in the pyrimidine ring is a critical H-bond acceptor. In kinase inhibitors, the C3 and C5/C7 positions are the primary vectors for growing the molecule into the hydrophobic pocket or solvent front.
-
Pyrazolo[5,1-b]thiazole: Lacks the N4 acceptor. The sulfur atom at position 1 (or 4 depending on numbering) is less polar. Substituents are typically placed at C2/C3 (pyrazole) and C6/C7 (thiazole) to modulate potency.
SAR Deep Dive: Mechanisms & Selectivity
Kinase Hinge Binding (The "Adenine" Effect)
The Pyrazolo[1,5-a]pyrimidine scaffold is privileged because it naturally mimics the H-bond donor/acceptor motif of Adenine.
-
Pyrazolo[1,5-a]pyrimidine Binding Mode:
-
N1 (Bridgehead): Often accepts a H-bond from the hinge region backbone NH.
-
C7-NH Substituent: Often acts as a H-bond donor to the hinge carbonyl.
-
Outcome: High affinity ATP-competitive inhibition (low nM IC50).
-
-
Pyrazolo[5,1-b]thiazole Binding Mode:
-
Geometry Shift: The 5-5 fusion alters the angle of substituents. While it can bind to the hinge, it often requires different R-groups to achieve the same potency.
-
Utility: Excellent for Scaffold Hopping when the 5-6 system suffers from resistance mutations (e.g., Gatekeeper mutations) or poor oral bioavailability.
-
Case Study: TRK and CDK Inhibition[6]
-
Data Point: In TRK inhibition, Pyrazolo[1,5-a]pyrimidines (e.g., Larotrectinib analogues) achieve IC50 < 1 nM .[2][3]
-
Data Point: In CDK2 inhibition, 3,7-disubstituted pyrazolo[1,5-a]pyrimidines showed IC50 = 0.09 µM , comparable to Ribociclib.[2]
-
Contrast: Pyrazolo[5,1-b]thiazoles are less dominant in kinases but superior in Antitubercular activity (targeting M. tb H37Rv strain) with MIC values as low as 0.03 µg/mL , driven by their lipophilic penetration of the mycobacterial cell wall.
Comparative Data Summary
| Target Class | Scaffold | Key R-Groups | Potency (Best Case) | Ref |
| TRK Kinase (Cancer) | Pyrazolo[1,5-a]pyrimidine | C5-pyrrolidine, C3-amide | IC50: 0.2 nM | [1, 5] |
| CDK2 (Cancer) | Pyrazolo[1,5-a]pyrimidine | C7-aniline, C3-CN | IC50: 90 nM | [8] |
| CRF1 Receptor (Anxiety) | Pyrazolo[5,1-b]thiazole | C3-phenyl, C7-amine | IC50: 70 nM | [2] |
| M. Tuberculosis | Pyrazolo[5,1-b]thiazole | C2,C6-dimethyl | MIC: 0.03 µg/mL | [6] |
Visualizing the Scaffold Logic
The following diagram illustrates the decision-making process for choosing between these two scaffolds during Lead Optimization.
Caption: Decision tree for scaffold selection based on target requirements (ATP mimicry vs. Lipophilicity).
Experimental Protocols
To validate these SAR claims, the following protocols are standard in the field.
Synthesis of Pyrazolo[1,5-a]pyrimidine (One-Pot Cyclization)
This method is favored for its efficiency and regioselectivity.
Reagents: 3-aminopyrazole derivative, 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), Glacial Acetic Acid. Workflow:
-
Dissolution: Dissolve 1.0 eq of 3-aminopyrazole in Glacial Acetic Acid (5 mL/mmol).
-
Addition: Add 1.1 eq of the 1,3-dicarbonyl compound.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane).
-
Isolation: Cool to room temperature. Pour into ice-cold water.
-
Purification: Filter the precipitate. Recrystallize from Ethanol or purify via Flash Column Chromatography.
-
Yield: Typically 70–90%.
Synthesis of Pyrazolo[5,1-b]thiazole
Reagents: Pyrazole-carbohydrazide, Ethyl Cyanoacetate (or similar electrophile). Workflow:
-
Condensation: React the hydrazide precursor with ethyl cyanoacetate in absolute ethanol.
-
Cyclization: Add a catalytic amount of base (Piperidine) if necessary. Reflux for 6–8 hours.
-
Workup: Evaporate solvent, wash solid with water, dry.
-
Yield: Typically 60–80%.
Kinase Assay (ADP-Glo™ Method)
Objective: Measure IC50 against a target kinase (e.g., TrkA).[3]
-
Preparation: Dilute compounds in DMSO (10-point dose response).
-
Reaction: Incubate Kinase (2 ng/µL), Substrate (0.2 µg/µL), and Compound in reaction buffer for 60 min at RT.
-
ATP Addition: Add Ultra-Pure ATP (Start reaction).
-
Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).
-
Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
Synthesis Workflow Diagram
Caption: Parallel synthesis pathways for generating the two scaffold libraries.
References
-
Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Protein Kinase Inhibitors. RSC Advances. (2025).
-
Design, synthesis, and structure-activity relationships of novel pyrazolo[5,1-b]thiazole derivatives as potent CRF1 receptor antagonists. Bioorganic & Medicinal Chemistry. (2012).
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Molecules. (2024).[2][3]
-
Synthesis and Biological Evaluation of Pyrazolo[5,1-b]thiazole Derivatives. MDPI. (2021).
-
Efficacy of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors. ACS Med. Chem. Lett. (2020).[4][5]
-
Discovery of new chemical entities as potential leads against Mycobacterium tuberculosis (Scaffold Hopping). European Journal of Medicinal Chemistry. (2016).
-
Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. BenchChem. (2025).[1]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. MDPI. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization of Pyrazolo[3,2-b][1,3]thiazole derivatives
Spectroscopic Characterization of Pyrazolo[3,2-b][1,3]thiazole Derivatives: A Comparative Guide to Analytical Platforms
The pyrazolo[3,2-b][1,3]thiazole scaffold—and its closely related regioisomers—represents a highly privileged fused bicyclic system in modern drug discovery. Characterized by a bridgehead nitrogen shared between a pyrazole and a thiazole ring, these derivatives exhibit profound pharmacological versatility, functioning as potent antimicrobial agents, anticancer therapeutics, and selective corticotropin-releasing factor 1 (CRF1) receptor antagonists [1, 2].
However, the synthesis of these densely functionalized heterocycles frequently yields complex mixtures of regioisomers. For a Senior Application Scientist, the challenge is not merely synthesizing the molecule, but unequivocally proving its structural connectivity. This guide objectively compares the performance of leading analytical platforms—High-Field vs. Benchtop NMR, and LC-HRMS vs. GC-MS—providing a self-validating experimental framework for the robust characterization of pyrazolo[3,2-b][1,3]thiazole derivatives.
Comparative Analysis of Analytical Platforms
To establish structural integrity, researchers must choose the right analytical tools. Below is a performance comparison of standard spectroscopic platforms used for these specific heterocycles.
Nuclear Magnetic Resonance (NMR): High-Field (400–600 MHz) vs. Benchtop (60–80 MHz)
-
Benchtop NMR (60–80 MHz): Best utilized as a rapid, at-line Quality Control (QC) tool. It successfully confirms the presence of highly deshielded protons (e.g., the pyrazole-H singlet at
6.5–6.8 ppm) and basic functional group transformations. However, due to the severe signal overlap in the aromatic region ( 7.0–8.0 ppm) typical of heavily substituted pyrazolo-thiazoles, benchtop systems fail at definitive structural elucidation. -
High-Field Superconducting NMR (400+ MHz): The absolute gold standard. High-field systems provide the dispersion necessary to resolve complex aromatic multiplets. More importantly, they enable 2D NMR experiments (HMBC, HSQC, NOESY). Causality of Choice: 2D NOESY is mandatory for these compounds because cyclization can occur at either adjacent nitrogen of the pyrazole precursor. Only through-space NOE correlations between the thiazole substituents and the pyrazole protons can definitively differentiate between the [3,2-b] and [5,1-b] regioisomers.
Mass Spectrometry: LC-ESI-HRMS vs. GC-EI-MS
-
GC-EI-MS: While useful for volatile, low-molecular-weight precursors, the rigid, highly polar nature of intact pyrazolo[3,2-b][1,3]thiazole derivatives often leads to thermal degradation in the GC inlet. Furthermore, hard Electron Ionization (EI) shatters the molecular ion, complicating molecular weight confirmation.
-
LC-ESI-HRMS (Time-of-Flight or Orbitrap): The superior alternative. Soft Electrospray Ionization (ESI) preserves the pseudo-molecular ion
. High-Resolution Mass Spectrometry (HRMS) provides exact mass data (sub-5 ppm error), which is critical for confirming the elemental composition (especially the presence of sulfur and nitrogen isotopes) and differentiating the target from isobaric impurities.
Quantitative Data Presentation
The following table synthesizes expected spectroscopic markers based on empirical data from pyrazolo-thiazole derivatives [1, 2].
Table 1: Diagnostic Spectroscopic Markers for the Pyrazolo[3,2-b][1,3]thiazole Core
| Spectroscopic Modality | Diagnostic Feature | Expected Range / Value | Structural Significance |
| Pyrazole C-H (if unsubstituted) | Confirms intact pyrazole ring; highly sensitive to adjacent electron-withdrawing groups. | ||
| Thiazole C-H (if unsubstituted) | Deshielded due to adjacent sulfur and nitrogen atoms. | ||
| Bridgehead C=N (C-N=C) | Key indicator of successful bicyclic fusion. | ||
| FT-IR (ATR) | C=N / C=C Stretching | 1595 – 1640 cm | Confirms the highly conjugated |
| LC-HRMS (ESI+) | Isotopic Signature | The +2 isotope peak at ~4.4% relative abundance confirms the presence of one Sulfur atom ( |
Experimental Workflows & Self-Validating Protocols
To ensure data trustworthiness, the following step-by-step methodology incorporates built-in validation checks.
Protocol A: High-Field NMR Structural Elucidation
-
Sample Preparation: Dissolve 15–20 mg of the purified pyrazolo[3,2-b][1,3]thiazole derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Causality: DMSO- is chosen over CDCl because the planar, conjugated nature of these fused heterocycles often results in poor solubility in non-polar solvents, which would degrade the signal-to-noise ratio in C experiments. -
System Validation: Prior to acquisition, run a standard 1D
H scan and calibrate the residual DMSO pentet exactly to 2.50 ppm. This ensures all subsequent chemical shifts are highly accurate. -
1D Acquisition: Acquire
H (16 scans) and C (1024 scans) spectra. Look for the critical bridgehead carbon signals >150 ppm. -
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Causality: You must observe a
correlation from the pyrazole protons to the thiazole carbons (or vice versa) across the bridgehead nitrogen to absolutely prove the rings are fused, rather than existing as separate moieties.
Protocol B: LC-ESI-HRMS Fragmentation Analysis
-
Sample Preparation: Prepare a 1
g/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the basic nitrogen atoms in the pyrazolo-thiazole core to form . -
Chromatography: Inject 2
L onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 m). Use a rapid gradient of Water/Acetonitrile (both with 0.1% FA). -
Mass Calibration (Validation): Infuse a reference mass solution (e.g., Leucine Enkephalin) simultaneously via a lock-mass spray. This self-validating step ensures mass accuracy remains below 3 ppm during the run.
-
Data Analysis: Extract the exact mass. Induce Collision-Induced Dissociation (CID). The pyrazolo[3,2-b][1,3]thiazole core typically fragments via the cleavage of the relatively weaker N-S and C-S bonds of the thiazole ring, yielding diagnostic pyrazole-containing product ions.
Structural Elucidation Workflow
The following diagram maps the logical progression of analytical techniques required to move from a crude synthetic mixture to a fully validated molecular structure.
Workflow for the spectroscopic structural elucidation of Pyrazolo[3,2-b][1,3]thiazole derivatives.
References
-
Alsayari, A., Muhsinah, A. B., Asiri, Y. I., Al-aizari, F. A., Kheder, N. A., Almarhoon, Z. M., Ghabbour, H. A., & Mabkhot, Y. N. (2021). "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents." Molecules, 26(17), 5383. URL:[Link]
-
Liu, X., Ma, S., Yan, S., Shi, X., Li, S., Ma, Y., & Cao, H. (2012). "Design, synthesis, and structure-activity relationships of novel pyrazolo[5,1-b]thiazole derivatives as potent and orally active corticotropin-releasing factor 1 receptor antagonists." Journal of Medicinal Chemistry, 55(19), 8450-8463. URL:[Link]
A Comparative Analysis of the Biological Potency of Pyrazolo[3,2-b]thiazole Analogs in Cancer Cell Lines
A Comparative Analysis of the Biological Potency of Pyrazolo[3,2-b][1][2]thiazole Analogs in Cancer Cell Lines
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of a diverse range of heterocyclic compounds. Among these, the Pyrazolo[3,2-b][1][2]thiazole scaffold has emerged as a privileged structure, demonstrating significant potential as a source of potent anticancer agents. This guide provides a comprehensive comparison of the biological potency of various Pyrazolo[3,2-b][1][2]thiazole analogs, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the assays used to evaluate their cytotoxic effects.
The Pyrazolo[3,2-b][1][2]thiazole Scaffold: A Foundation for Anticancer Drug Discovery
The fusion of pyrazole and thiazole rings creates the Pyrazolo[3,2-b][1][2]thiazole bicyclic system, a scaffold that has garnered considerable attention in medicinal chemistry. Both pyrazole and thiazole moieties are present in a variety of biologically active compounds and approved drugs, contributing to their favorable pharmacokinetic and pharmacodynamic properties.[1][3][4][5] The rigid, planar structure of the Pyrazolo[3,2-b][1][2]thiazole core provides a unique framework for the strategic placement of various substituents, allowing for the fine-tuning of its interaction with biological targets. This has led to the development of numerous analogs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]
Comparative Biological Potency of Pyrazolo[3,2-b][1][2]thiazole Analogs
The anticancer activity of Pyrazolo[3,2-b][1][2]thiazole analogs is typically evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency, representing the concentration of a compound required to inhibit cell growth by 50%. The following table summarizes the IC50 values of selected Pyrazolo[3,2-b][1][2]thiazole and related pyrazolothiazole analogs against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Pyrazolo[5,1-b]thiazole Derivatives | |||
| 1,3,4-Oxadiazole derivative 6 | HepG-2 (Liver) | 6.9 µg/mL | [8] |
| HCT-116 (Colon) | 13.6 µg/mL | [8] | |
| Pyrazolothiazole derivative 8 (with azide moiety) | HepG-2 (Liver) | 12.6 µg/mL | [8] |
| HCT-116 (Colon) | 28.9 µg/mL | [8] | |
| Series 2: Pyrazolo-Thiazole Substituted Pyridines | |||
| Compound 7 | PC-3 (Prostate) | 17.50 | [9] |
| NCI-H460 (Lung) | 15.42 | [9] | |
| HeLa (Cervical) | 14.62 | [9] | |
| Compound 9 | PC-3 (Prostate) | 35.12 | [9] |
| NCI-H460 (Lung) | 32.17 | [9] | |
| HeLa (Cervical) | 31.05 | [9] | |
| Series 3: Pyrazolothiazole and Thiazolopyridine Derivatives | |||
| Compound 9c | HepG2 (Liver) | 10.89 | [10] |
| MCF-7 (Breast) | 15.60 | [10] | |
| Compound 9a | HepG2 (Liver) | 22.24 | [10] |
| MCF-7 (Breast) | 28.47 | [10] | |
| Series 4: Pyrazolo[3,4-d]thiazole Derivatives | |||
| Compound 6b | MCF-7 (Breast) | 15.57 µg/mL | [11] |
| HepG2 (Liver) | 43.72 µg/mL | [11] | |
| Series 5: Pyrazoles Containing Thiazole Moiety | |||
| Compound 6 | Leukemia HL-60 | 1.35 | [12] |
| Compound 4 | Leukemia HL-60 | 4.78 | [12] |
| Compound 9 (4c) | Leukemia HL-60 | <5 | [12] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table above reveals critical structure-activity relationships that influence the anticancer potency of Pyrazolo[3,2-b][1][2]thiazole analogs.
Caption: Structure-Activity Relationship (SAR) of Pyrazolo[3,2-b][1][2]thiazole analogs.
-
Influence of Heterocyclic Moieties: The introduction of a 1,3,4-oxadiazole ring or an azide moiety to the pyrazolothiazole core has been shown to result in potent antitumor activities.[8] For instance, the 1,3,4-oxadiazole derivative 6 exhibited the highest activity against both HepG-2 and HCT-116 cell lines in one study.[8]
-
Impact of Fused Ring Systems: The nature of the heterocyclic system fused to the pyrazolo-thiazole core significantly impacts cytotoxicity. Naphthyridine derivatives generally demonstrate higher potency compared to pyrrolo[2,3-b]pyridine systems.[9] Specifically, replacing the naphthyridine ring with a pyrrolopyridine system led to a decrease in anticancer activity.[9]
-
Role of Substituents on Fused Rings: Within a series of naphthyridine derivatives, the presence of a nitrile group at the C-3 position markedly enhanced anticancer potential compared to an ethyl carboxylate moiety.[9] Furthermore, a 2-oxo group on the naphthyridine ring conferred greater potency than a 2-amino group.[9]
-
Pyrazolothiazoles vs. Thiazolopyridines: Structure-activity relationship analyses have revealed that pyrazolothiazole derivatives tend to be more potent than their thiazolopyridine counterparts in generating anticancer activity.[10]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][13] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1][2]
Caption: General workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count to determine cell density.
-
Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Pyrazolo[3,2-b][1][2]thiazole analogs in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[2]
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[14]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Conclusion
The Pyrazolo[3,2-b][1][2]thiazole scaffold represents a highly promising framework for the development of novel anticancer agents. The biological potency of its analogs can be significantly modulated through strategic chemical modifications. The introduction of specific heterocyclic moieties and the nature of fused ring systems and their substituents play a pivotal role in determining the cytotoxic efficacy. The MTT assay provides a robust and reliable method for evaluating the in vitro anticancer activity of these compounds, enabling the identification of lead candidates for further preclinical and clinical development. Future research in this area will likely focus on optimizing the pharmacokinetic properties and exploring the in vivo efficacy of the most potent Pyrazolo[3,2-b][1][2]thiazole analogs.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
El-Sayed, N. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ChemistrySelect, 6(31), 7860-7872. [Link]
-
Moustafa, A. M. Y. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. International Journal of Chemistry and Applications, 5(2), 55-68. [Link]
-
Hassan, A. S., et al. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo[3,4-d]pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. European Journal of Medicinal Chemistry, 46(11), 5438-5445. [Link]
-
Anonymous. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
Anonymous. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Moustafa, A. M. Y. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. ResearchGate. [Link]
-
El-Sayed, W. M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]
-
Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6543. [Link]
-
Hafez, H. N., et al. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo[3,4-d]pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. European journal of medicinal chemistry, 46(11), 5438–5445. [Link]
-
Fayed, E. A., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
-
Szychowska, K., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][13][14]triazine Derivatives. Molecules, 25(17), 3930. [Link]
-
Anonymous. (2022). d]THIAZOLES AND PYRAZOLO[3,4-c]PYRAZOLES. Farmacia Journal. [Link]
-
El-Dean, A. M., et al. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity. [Link]
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2843-2862. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Cytotoxic activity of the synthesized thiazolyl pyrazoles against HepG-2, HCT-116, and MCF-7 cell lines, expressed as IC 50 values and compared to doxorubicin, the standard drug. ResearchGate. [Link]
-
Kumar, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. [Link]
-
Ali, T. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]
-
Anonymous. (2025). Pyrazolo[5,1-c][1][13][14]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. researchhub.com [researchhub.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
A Senior Application Scientist's Guide to Establishing a Reference Standard for Pyrazolo[3,2-b]thiazole-7-carboxylic Acid
A Senior Application Scientist's Guide to Establishing a Reference Standard for Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid, a molecule of interest for its potential pharmacological activities.[3] A well-characterized reference standard is the cornerstone of any analytical method validation and quality control strategy, ensuring the identity, strength, purity, and quality of a drug substance.[4][5]
Currently, a pre-certified reference standard for Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid is not commercially available. While the chemical itself can be procured from various suppliers[6], researchers are tasked with the critical responsibility of qualifying a specific batch to serve as a reference standard. This guide provides a comprehensive framework for establishing such a standard, comparing the rigorous qualification of a primary reference standard with the more streamlined process for a secondary, or working, standard.
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a chemical are measured. Its intended uses are diverse and critical throughout the drug development lifecycle:
-
Assay: To determine the potency of an Active Pharmaceutical Ingredient (API).
-
Impurity Identification and Quantitation: To identify and measure process-related impurities and degradation products.
-
Method Performance: To ensure the resolution and suitability of analytical methods.
-
Metabolite Studies: To identify and quantify substances generated through metabolic processes.[4]
Given the absence of a compendial standard from bodies like the United States Pharmacopeia (USP)[4][5], an in-house qualification is the only path forward for Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid.
Qualification of a Primary Reference Standard: The Gold Standard
A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. The qualification of a primary standard is a rigorous, multi-faceted process designed to provide the highest level of confidence in its characterization. The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[4]
Experimental Workflow for Primary Standard Qualification
The following diagram illustrates the comprehensive workflow for qualifying a primary reference standard for Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid.
Caption: Workflow for Qualifying a Primary Reference Standard.
Detailed Experimental Protocols
1. Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, providing further structural evidence.
-
Infrared (IR) Spectroscopy: To identify functional groups and provide a characteristic fingerprint of the molecule.
2. Purity Determination (Orthogonal Methods):
The use of multiple, independent (orthogonal) methods for purity assessment is crucial to ensure all potential impurities are detected.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A primary method for separating and quantifying organic impurities. A gradient elution method would be developed to separate the main component from any related substances.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity based on the melting endotherm. This method is particularly effective for highly pure, crystalline solids.
-
Quantitative NMR (qNMR): An absolute quantification method that can determine the purity of the substance without the need for a separate reference standard of the same compound.
3. Solid-State and Other Characterizations:
-
Thermogravimetric Analysis (TGA): To determine the amount of volatile content (water and residual solvents).
-
X-Ray Powder Diffraction (XRPD): To characterize the solid-state form (crystalline or amorphous).
-
Karl Fischer Titration: To specifically quantify the water content.
-
Residual Solvent Analysis (Headspace Gas Chromatography, GC-HS): To identify and quantify any solvents remaining from the synthesis process.
-
Residue on Ignition (ROI) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the content of inorganic impurities.
Purity Assignment by Mass Balance
The final purity of the primary reference standard is typically assigned by a mass balance calculation, which accounts for all significant impurities.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
Comparison: Primary vs. Secondary Reference Standards
While a primary standard offers the highest degree of certainty, its qualification is time-consuming and resource-intensive. For routine laboratory use, a secondary (or working) standard is often more practical. A secondary standard is characterized by direct comparison to the established primary standard.
| Feature | Primary Reference Standard | Secondary (Working) Reference Standard |
| Purpose | The ultimate benchmark for a substance's purity and identity. Used to qualify secondary standards. | Used for routine quality control testing (e.g., batch release assays, stability studies). |
| Qualification Basis | Thorough characterization using a comprehensive suite of orthogonal analytical techniques. Purity is assigned by mass balance. | Direct comparison to the primary reference standard. |
| Required Testing | Full structural elucidation (NMR, MS, IR), multiple purity assays (HPLC, DSC), solid-state analysis (XRPD, TGA), water content (KF), residual solvents (GC), and inorganic impurities (ROI). | Identity confirmation (e.g., IR or NMR), purity determination by a single, validated method (typically HPLC) against the primary standard. |
| Purity Assignment | Mass balance calculation based on the sum of all impurities. | Assigned a potency value relative to the primary standard (e.g., "99.5% of the primary standard"). |
| Regulatory View | Considered the highest quality standard.[4] | Acceptable for routine use, provided it is properly qualified against a primary standard. |
Workflow for Secondary Standard Qualification
The qualification of a secondary standard is a more direct process, as illustrated below.
Caption: Workflow for Qualifying a Secondary Reference Standard.
Alternative Analytical Approaches
For a heterocyclic carboxylic acid like Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid, several analytical techniques are suitable. The choice often depends on the specific requirements of the analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, making it ideal for impurity profiling and identification, especially at trace levels.[7]
-
Capillary Electrophoresis (CE): Can be a powerful separation technique for charged molecules like carboxylic acids, offering a different separation mechanism compared to HPLC and thus serving as a good orthogonal method.
Conclusion
Establishing a reference standard for a novel compound like Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid is a foundational step in its development journey. The decision to qualify a primary versus a secondary standard depends on the intended application and the stage of development. A primary standard, qualified through a rigorous battery of orthogonal analytical tests, provides the ultimate assurance of material quality and serves as the basis for all future analytical work. A secondary standard, qualified against the primary, offers a practical and efficient solution for routine quality control. By following a structured and scientifically sound qualification process, researchers can ensure the integrity of their analytical data and the quality of their investigational products.
References
-
International Atomic Energy Agency. (2003). Development and use of reference materials and quality control materials. IAEA-TECDOC-1350. [Link]
-
Mali, A., & Glibetic, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4867. [Link]
-
Xu, W., et al. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Bioorganic & Medicinal Chemistry, 99, 117593. [Link]
-
U.S. Food and Drug Administration. (2014). Guidance for Industry: New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products. [Link]
-
Alsayari, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. [Link]
-
Popat, K. H., & Nimavat, K. S. (2012). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Critical Reviews in Analytical Chemistry, 42(4), 344-356. [Link]
-
National Institute of Standards and Technology. (2000). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. NIST Special Publication 260-136. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. PubChem Compound Database. [Link]
-
PubChemLite. (n.d.). Pyrazolo[3,2-b][1][2]thiazole-7-carboxylic acid. [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link]
-
Schmidt, A. H., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1249-1263. [Link]
-
Li, Y., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Heterocyclic Chemistry, 59(5), 875-885. [Link]
-
Rathore, A. S. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
-
Rauf, A., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 234-246. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
Growing Science. (2021). Synthesis and biological evaluation of some new 7H-[1][6][7]triazolo[3,4-b][1][2][6]thiadiazines as anti-microbial agents. [Link]
-
Kasyanov, V. I., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127. [Link]
-
Troutman Pepper. (2016). FDA Is Evolving on Qualifications for 'New Chemical Entity'. [Link]
-
J-STAR Research. (n.d.). Reference Standards Certification Experts. [Link]
-
SynThink. (n.d.). Pharmaceutical Reference Standards: The Epitome of Analytical Precision. [Link]
Sources
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. 1510356-99-6|Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
CAS Number: 1510356-99-6 Synonyms: Pyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid Signal Word: WARNING [1]
Executive Safety Summary
Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is a fused heterocyclic building block frequently used in the synthesis of bioactive compounds (e.g., kinase inhibitors).[1] While classified as an irritant and harmful if swallowed , its structural similarity to potent pharmaceutical scaffolds necessitates a "Precautionary Principle" approach.[1] You must handle this compound assuming it possesses uncharacterized biological activity until proven otherwise.
Primary Hazards (GHS):
Personal Protective Equipment (PPE) Strategy
Effective protection requires a barrier strategy that accounts for the compound's physical state (fine solid) and chemical acidity.
The "Self-Validating" PPE System
Do not rely on generic "safety gear." Use this tiered system based on operational risk.
| Zone of Exposure | PPE Component | Technical Specification | Rationale (Causality) |
| Respiratory | N95/P95 Respirator (Minimum) | NIOSH or EN 149 (FFP2/3) certified.[1] | Dust Control: As a carboxylic acid solid, inhalation triggers immediate mucosal irritation (H335).[1] Simple surgical masks offer zero protection against fine chemical particulates. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ or EN 166 (indirect venting).[1] | Acidic Corrosivity: Safety glasses leave gaps. Fine acidic dust can bypass side-shields, mix with ocular moisture, and cause severe irritation (H319).[1] |
| Dermal (Hands) | Double Nitrile Gloves | Outer: 5 mil (0.12 mm) Inner: 4 mil (0.10 mm) | Permeation Defense: Organic acids can permeate thin latex.[1] Nitrile provides superior resistance. Double gloving ensures a backup barrier if the outer layer is compromised by mechanical stress. |
| Body | Lab Coat + Tyvek Sleeves | Cotton/Poly blend (standard) or Tyvek (high dust).[1] | Contamination Control: Prevents migration of dust to street clothes. Tyvek sleeves cover the wrist gap between glove and coat. |
PPE Decision Logic
Use the following decision tree to determine the necessary level of protection based on your specific experimental scale.
Figure 1: Risk-based PPE selection logic ensuring protection scales with exposure potential.
Operational Handling Protocol
This protocol minimizes the "Human Factor" in accidents—specifically the generation of electrostatic dust and accidental inhalation.
Phase 1: Preparation & Weighing
Objective: Transfer solid without generating airborne particulates.
-
Static Control: The heterocyclic ring system can make the solid prone to static charge. Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing.
-
Containment: Perform all weighing inside a Chemical Fume Hood . If the balance is outside, use a "balance enclosure" or weigh inside a tared, screw-top vial to minimize open-air exposure.[1]
-
Transfer: Do not dump the powder. Use a micro-spatula to gently transfer the solid.
Phase 2: Solubilization & Reaction
Objective: Safely transition from solid hazard to liquid containment.
-
Solvent Choice: The carboxylic acid moiety suggests solubility in polar aprotic solvents (DMSO, DMF) or basic aqueous media.
-
Caution: Dissolving in basic media (e.g., NaOH) will generate the carboxylate salt, increasing solubility but potentially altering reactivity.[1]
-
-
Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of the light powder into the hood airstream.
-
Vessel Security: Clamp the reaction vessel before addition.
Phase 3: Workflow Visualization
Follow this sequence to maintain a closed safety loop.
Figure 2: Operational workflow emphasizing containment at every transition point.
Emergency Response & Disposal
Spill Management
If the powder is spilled outside the hood:
-
Evacuate the immediate area to let dust settle (2 minutes).
-
Don PPE: Wear N95 respirator and double gloves.
-
Wet Wipe Method: Do not sweep dry dust (this creates aerosols). Cover the spill with a paper towel dampened with ethanol or water .
-
Scoop & Bin: Scoop the wet material into a waste bag. Wipe the surface three times with soap and water to remove acidic residues.
First Aid (Self-Validating Steps)[1]
-
Inhalation: Move to fresh air immediately. If coughing persists >30 mins, seek medical evaluation (chemical pneumonitis risk).
-
Eye Contact: Rinse for a full 15 minutes .[1][5][6] Use a timer—subjective time estimation is unreliable under stress.
-
Skin Contact: Wash with soap and water.[3][6] Do not use alcohol (it opens pores and increases absorption).
Disposal[1][3][5][6][7][10]
-
Waste Stream: As a nitrogen/sulfur-containing heterocycle, this must be disposed of in the Combustible Organic Waste stream (High BTU incineration).[1]
-
Do Not: Do not dispose of down the drain. The thiazole ring is stable and can persist in water systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82597622, Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: CAS 1510356-99-6.[1][2] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
